8304-vs
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H53N5O8S |
|---|---|
分子量 |
703.9 g/mol |
IUPAC名 |
(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide |
InChI |
InChI=1S/C35H53N5O8S/c1-25(2)22-27(13-21-49(3,45)46)36-33(42)29-10-4-5-18-48-28-9-6-8-26(23-28)24-31(40-14-7-11-32(40)41)35(44)38-30(34(43)37-29)12-15-39-16-19-47-20-17-39/h6,8-9,13,21,23,25,27,29-31H,4-5,7,10-12,14-20,22,24H2,1-3H3,(H,36,42)(H,37,43)(H,38,44)/b21-13+/t27-,29+,30+,31+/m1/s1 |
InChIキー |
UIBBJNMFZJFQPL-SDQHLHLOSA-N |
異性体SMILES |
CC(C)C[C@@H](/C=C/S(=O)(=O)C)NC(=O)[C@@H]1CCCCOC2=CC=CC(=C2)C[C@@H](C(=O)N[C@H](C(=O)N1)CCN3CCOCC3)N4CCCC4=O |
正規SMILES |
CC(C)CC(C=CS(=O)(=O)C)NC(=O)C1CCCCOC2=CC=CC(=C2)CC(C(=O)NC(C(=O)N1)CCN3CCOCC3)N4CCCC4=O |
製品の起源 |
United States |
Foundational & Exploratory
Mechanism of Action of 8304-vs: Information Not Publicly Available
An in-depth analysis of the mechanism of action for the compound designated "8304-vs," including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time. A thorough search of publicly accessible scientific literature, clinical trial databases, and other relevant resources has yielded no specific information regarding a compound with this identifier.
The designation "this compound" may represent an internal code for a therapeutic candidate in the early stages of research and development, which has not yet been disclosed in public forums or scientific publications. It is also possible that this is a placeholder, a misnomer, or a compound that is no longer under active investigation.
Without any foundational data on the biological target, cellular effects, or preclinical and clinical studies of "this compound," it is not possible to fulfill the request for a detailed technical guide. The creation of accurate data tables, experimental methodologies, and signaling pathway diagrams is contingent upon the availability of such specific and validated scientific information.
Further inquiry with the originating research institution or company may be necessary to obtain information on the mechanism of action of this compound.
Technical Whitepaper: TDI-8304 as a Potent and Selective Plasmodium falciparum Proteasome Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with new mechanisms of action. The parasite's ubiquitin-proteasome system (UPS) is an essential pathway for protein degradation and cellular homeostasis, making it a prime target for therapeutic intervention. This document provides a detailed technical overview of TDI-8304, a novel proteasome inhibitor with potent and selective activity against the P. falciparum 20S proteasome (Pf20S). TDI-8304 demonstrates significant promise as an antimalarial drug candidate, exhibiting activity across multiple stages of the parasite lifecycle and in in vivo models of infection.
Introduction to the Plasmodium falciparum Proteasome as a Drug Target
The 20S proteasome is a multicatalytic protease complex responsible for the degradation of ubiquitinated proteins. In P. falciparum, the proteasome is critical for various cellular processes, including the rapid cell division that occurs during the blood stage of infection. The parasite's reliance on this machinery, particularly during periods of high metabolic activity and stress, makes it vulnerable to inhibitors of this pathway. Several classes of proteasome inhibitors have shown activity against P. falciparum, but a key challenge has been achieving selectivity over the human proteasome to minimize host toxicity. Recent structural and biochemical studies have revealed differences between the parasite and human proteasomes, enabling the design of parasite-selective inhibitors like TDI-8304.
Quantitative Data: Inhibitory Profile of TDI-8304
The inhibitory activity of TDI-8304 has been characterized through various in vitro and ex vivo assays. The data highlights its potent activity against laboratory-adapted strains and clinical isolates of P. falciparum, as well as its selectivity for the parasite proteasome over its human counterparts.
| Assay Type | Target | Metric | Value | Reference |
| In Vitro Growth Inhibition | P. falciparum 3D7 | EC50 | 5-30 nM | [1] |
| Ex Vivo Growth Inhibition | P. falciparum Clinical Isolates (Uganda) | Geometric Mean EC50 | 18 nM | [1] |
| Cytotoxicity | Human Hepatoma Cells (HepG2) | CC50 | > 100 µM | [2] |
| Proteasome Inhibition | P. falciparum 20S (Pf20S) β5 subunit | IC50 | Potent Inhibition | [1] |
| Proteasome Inhibition | Human constitutive 20S (c-20S) β5 subunit | IC50 | Lower Inhibition | [1] |
| Proteasome Inhibition | Human immunoproteasome 20S (i-20S) β5 subunit | IC50 | Lower Inhibition | [1] |
| In Vivo Efficacy | P. berghei ANKA in mice | ED50 (Oral) | 7.62 mg/kg | [2] |
| In Vivo Efficacy | P. berghei ANKA in mice | ED50 (Intraperitoneal) | 6.52 mg/kg | [2] |
Mechanism of Action and Signaling Pathways
TDI-8304 selectively targets the chymotrypsin-like activity of the β5 subunit of the P. falciparum 20S proteasome. Inhibition of this key proteolytic activity disrupts the degradation of polyubiquitinated proteins, leading to their accumulation and subsequent parasite death. This mechanism is effective against both drug-sensitive and drug-resistant parasite strains.
References
The Pf20S Proteasome: A Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 20S proteasome of Plasmodium falciparum (Pf20S) is a central regulator of protein homeostasis in the malaria parasite and a validated target for novel antimalarial therapeutics. Its essential role throughout the parasite's complex life cycle, including stages resistant to current drugs, underscores its importance in the development of next-generation therapies. This technical guide provides an in-depth overview of the structure, function, and experimental analysis of the Pf20S proteasome.
Structure of the Pf20S Proteasome
The Pf20S proteasome is a 700-kDa cylindrical complex that forms the catalytic core of the larger 26S proteasome. It is composed of 28 subunits arranged in four stacked heteroheptameric rings, forming an α₇β₇β₇α₇ barrel-shaped structure.[1][2]
-
α-Rings: The two outer α-rings are composed of seven distinct α-subunits (α1-α7). These rings are non-catalytic and act as a gate, regulating the entry of substrate proteins into the proteolytic chamber.[2][3] The binding of regulatory particles, such as the 19S regulatory particle or the PA28 (11S) activator, to the α-rings induces conformational changes that open this gate.[1][4]
-
β-Rings: The two inner β-rings are composed of seven different β-subunits (β1-β7) and house the proteolytic active sites within a central chamber.[3][5] In P. falciparum, three of these subunits are catalytically active:
-
β1 subunit: Exhibits caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity, cleaving after acidic residues.[6][7]
-
β2 subunit: Possesses trypsin-like (T-L) activity, cleaving after basic residues.[6][7] Structural analyses have revealed that the β2 active site in the P. falciparum proteasome is unusually open, a feature that can be exploited for the design of species-specific inhibitors.[6][8]
-
β5 subunit: Displays chymotrypsin-like (CT-L) activity, cleaving after large hydrophobic residues.[6][7] Inhibition of the β5 subunit has been shown to be particularly effective in killing the parasite.[6]
-
The high-resolution structure of the Pf20S proteasome has been determined by cryo-electron microscopy (cryo-EM), providing detailed insights into its subunit arrangement and the architecture of its active sites.[1][9] This structural information is invaluable for the rational design of selective inhibitors.
Function and Biological Roles
The Pf20S proteasome is the central protease of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of the majority of intracellular proteins. This process is critical for maintaining protein quality control, regulating cellular processes, and responding to stress.
Key functions of the Pf20S proteasome in Plasmodium falciparum include:
-
Protein Homeostasis: The proteasome degrades misfolded, damaged, or otherwise abnormal proteins, preventing the accumulation of toxic protein aggregates. This function is particularly crucial for the parasite as it undergoes rapid proliferation and faces proteotoxic stress, for instance, from the action of artemisinin-based drugs.[8][10]
-
Cell Cycle Regulation: The timely degradation of cell cycle regulatory proteins is essential for the progression of the parasite through its various life cycle stages, including the asexual intraerythrocytic stages.[11]
-
Unfolded Protein Response (UPR): The proteasome is a key component of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The UPR is implicated in the mechanism of artemisinin resistance.[9][10]
-
Antigen Presentation: While less studied in Plasmodium compared to mammals, the proteasome is generally involved in the generation of peptides for presentation by MHC class I molecules.
-
Secretion and Host Cell Modification: Recent evidence suggests that P. falciparum secretes functional 20S proteasomes within extracellular vesicles (EVs). These EV-associated proteasomes can enter uninfected red blood cells and remodel the host cell cytoskeleton, potentially priming them for parasite invasion.[9][11][12][13]
Quantitative Data
The development of potent and selective Pf20S proteasome inhibitors is a major focus of antimalarial drug discovery. The following tables summarize the in vitro inhibitory activities of various compounds against P. falciparum and its proteasome.
| Inhibitor | Inhibitor Class | Target Subunit(s) | P. falciparum Strain | IC50 (nM) | Reference |
| Epoxomicin | Peptide α',β'-epoxyketone | β5, β2, β1 | 3D7 | 6.8 | [12] |
| D10 | 1.7 | [12] | |||
| Dd2 | 10.4 | [12] | |||
| Field Isolates | 8.5 | [12] | |||
| Z-L₃-VS | Peptide vinyl sulfone | Not specified | 3D7 | low nM range | [12] |
| Bortezomib | Peptide boronate | β5, β1 | 3D7, Dd2 | Low activity | [12] |
| Lactacystin | Non-peptide | β5 | 3D7, Dd2 | Low activity | [12] |
| TDI-8304 | Macrocyclic peptide | β2, β5 | Not specified | Not specified | [1] |
| WLL-vs | Tripeptide vinyl sulfone | β2 | Not specified | Not specified | [1] |
| MPI-5 | Amino-amide boronate | β5 | Not specified | Not specified | [4] |
| Carmaphycin B | Peptide epoxyketone | β5 | Not specified | low nM range | |
| Carfilzomib | Peptide epoxyketone | β5 | Not specified | 29 | |
| ONX-0914 | Peptide epoxyketone | Not specified | Not specified | 25-200 | |
| MG132 | Peptide aldehyde | β5, β1 | Not specified | Not specified | [5] |
Experimental Protocols
Purification of Pf20S Proteasome from P. falciparum Cultures
This protocol describes a general approach for the purification of native 20S proteasome from parasite cultures, combining several chromatography steps. Affinity-based methods using tagged subunits expressed in recombinant systems are also available and can offer higher purity in a single step.
Materials:
-
Asynchronous P. falciparum culture
-
Saponin lysis buffer (e.g., 0.15% w/v saponin in PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 10% glycerol, protease inhibitors)
-
Chromatography resins: DEAE cellulose, Q-Sepharose, Sephacryl S-300, Hydroxylapatite, Phenyl Sepharose, Heparin-affinity
-
Chromatography system
Procedure:
-
Parasite Harvesting: Harvest infected red blood cells from culture and lyse the host cells using saponin to release the parasites. Wash the parasite pellet extensively with PBS.
-
Parasite Lysis: Resuspend the parasite pellet in lysis buffer and lyse the cells by mechanical means (e.g., sonication or nitrogen cavitation).
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris and insoluble components.
-
Chromatography:
-
Anion Exchange Chromatography: Load the clarified supernatant onto a DEAE cellulose column followed by a Q-Sepharose column. Elute the bound proteins with a salt gradient.
-
Size Exclusion Chromatography: Pool the fractions containing proteasome activity and apply them to a Sephacryl S-300 gel filtration column to separate proteins based on size.
-
Hydrophobic Interaction and Affinity Chromatography: Further purify the proteasome-containing fractions using hydroxylapatite and phenyl Sepharose chromatography. A heparin-affinity chromatography step can also be incorporated for enhanced purification.[3]
-
-
Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE and silver staining. The characteristic pattern of α and β subunits (20-35 kDa) should be visible. Confirm the identity of the subunits by mass spectrometry.
Proteasome Activity Assay using Fluorogenic Substrates
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the purified Pf20S proteasome or proteasomes in cell lysates using specific fluorogenic peptide substrates.
Materials:
-
Purified Pf20S proteasome or parasite lysate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA)
-
Fluorogenic substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Proteasome inhibitor (e.g., epoxomicin) for control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified proteasome or lysate, and the test compound (inhibitor or vehicle control).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the proteasome.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence over time. The cleavage of the AMC group from the peptide substrate results in a fluorescent signal.
-
Data Analysis: Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve. Determine the IC₅₀ values for inhibitors by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mass Spectrometry for Subunit Identification
This protocol outlines a general workflow for identifying the protein subunits of the purified Pf20S proteasome complex.
Materials:
-
Purified Pf20S proteasome sample from SDS-PAGE gel band or in solution
-
Trypsin (mass spectrometry grade)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
In-gel digestion: Excise the protein bands corresponding to the proteasome subunits from an SDS-PAGE gel. Destain, reduce, alkylate, and digest the proteins with trypsin overnight.
-
In-solution digestion: Reduce, alkylate, and digest the purified proteasome complex in solution with trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a Plasmodium falciparum protein database to identify the peptides and, consequently, the protein subunits present in the sample.
Visualizations
Ubiquitin-Proteasome System (UPS) Pathway in Plasmodium falciparum
Caption: The Ubiquitin-Proteasome System in P. falciparum.
Experimental Workflow for Pf20S Inhibitor Screening
Caption: Workflow for screening and validation of Pf20S proteasome inhibitors.
Relationship between the Unfolded Protein Response and Proteasome Function
Caption: The interplay between the UPR and the Pf20S proteasome in parasite stress response.
References
- 1. Methods to Rapidly Prepare Mammalian 26S Proteasomes for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the eukaryotic 20S proteasome core particle: a structural approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mass spectrometry approaches to study the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The 26S Proteasome utilizes a kinetic gateway to prioritize substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric regulation of the 20S proteasome by the Catalytic Core Regulators (CCRs) family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Purification and characterization of different proteasome species from mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Selective Pf20S Inhibitors
The emergence of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, presents a critical global health challenge. This necessitates the identification of novel therapeutic targets and the development of new classes of antimalarial agents. The parasite's 20S proteasome (Pf20S) has been identified as a highly promising drug target due to its essential role in all stages of the parasite's life cycle and its involvement in stress pathways associated with artemisinin resistance.[1][2][3] This technical guide provides an in-depth overview of the discovery, characterization, and development of selective inhibitors targeting the Pf20S, intended for researchers, scientists, and drug development professionals.
The P. falciparum 20S Proteasome (Pf20S) as a Drug Target
The proteasome is a multi-subunit enzyme complex responsible for the majority of non-lysosomal protein degradation in eukaryotic cells, playing a crucial role in protein homeostasis and regulating key cellular processes.[4] The catalytic core, known as the 20S proteasome, is a barrel-shaped structure composed of four stacked heptameric rings. The two outer rings are α-subunits that regulate substrate entry, while the two inner β-rings contain the proteolytic active sites.[4]
The Pf20S possesses three distinct types of active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[3] Crucially, structural and biochemical analyses have revealed differences between the parasite's proteasome and its human counterparts (constitutive proteasome, c-20S, and immunoproteasome, i-20S). These differences, particularly in the architecture of the active sites, can be exploited to design inhibitors that are highly selective for the parasite's enzyme, thereby minimizing host toxicity.[2][5] Studies have shown that the simultaneous inhibition of the β2 and β5 subunits of the Pf20S leads to potent antimalarial activity and complete parasite growth attenuation.[1][2]
Discovery and Screening of Selective Inhibitors
The identification of selective Pf20S inhibitors typically follows a structured drug discovery pipeline. This process begins with the screening of large compound libraries against purified Pf20S and progresses through stages of increasing biological complexity, from enzymatic assays to in vivo efficacy models.
This workflow emphasizes a multi-stage approach, starting with broad screening and progressively narrowing down to candidates with desirable potency, selectivity, and in vivo activity.[6]
Key Classes and Quantitative Data of Selective Pf20S Inhibitors
Structure-activity relationship (SAR) studies have led to the development of several classes of potent and selective Pf20S inhibitors. Notable examples include macrocyclic peptides, peptide boronates, and tripeptide vinyl sulfones.
Table 1: In Vitro Activity of Selective Pf20S Inhibitors
| Compound | Class | Target Subunit(s) | Pf20S β5 IC₅₀ (nM) | Human c-20S β5 IC₅₀ (nM) | Selectivity (Human/Pf) | P. falciparum EC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|---|
| TDI-8304 | Macrocyclic Peptide | β5, β2 (weak) | Time-dependent | > 10,000 | > 1,000 | 1.9 (NF54) | [1][7] |
| MPI-13 | Peptide Boronate | β5 | 1.1 | 42 | ~38 | 6.2 (3D7) | [1][3] |
| MPI-5 | Peptide Boronate | β5 | 0.9 | 100 | ~111 | 4.0 (3D7) | [3] |
| WLW-vs | Tripeptide Vinyl Sulfone | β2 | N/A (Targets β2) | N/A | Selective for Pf β2 | ~1,000 | [1][2] |
| WLL-vs | Tripeptide Vinyl Sulfone | β2, β5 | Potent (β2/β5) | Weak (β5 only) | High | 11 | [2] |
| PKS21004 | AsnEDA | β5 | 13 | 1,400 | > 100 | 20-50 |[6] |
Table 2: Kinetic Properties of TDI-8304
| Parameter | Value | Description | Reference |
|---|---|---|---|
| k_off | 0.0008 s⁻¹ | Dissociation rate constant from the Pf20S-inhibitor complex. | [1][6] |
| t₁/₂ | 14.4 min | Half-life of the enzyme-inhibitor complex. |[1][6] |
These data highlight the successful development of compounds like TDI-8304, which exhibit high selectivity for the parasite proteasome over human proteasomes, translating to potent anti-parasitic activity at nanomolar concentrations.[1][7]
Mechanism of Action and Structural Insights
The selectivity of these inhibitors is rooted in their specific interactions with the Pf20S active sites. Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating these binding modes at high resolution.
For example, high-resolution cryo-EM structures of Pf20S in complex with TDI-8304 revealed that the inhibitor binds to both the β5 and β2 active subunits.[1] While its inhibition of the β2 subunit is weak, this dual engagement is thought to contribute to its potent antimalarial activity, as co-inhibition of these two sites is synergistic.[1][2] Resistance to TDI-8304 has been linked to a specific mutation (A117D) in the Pf20S β6 subunit, which interestingly enhances the activity of the β2-specific inhibitor WLW-vs, a phenomenon known as collateral sensitivity.[1]
Detailed Experimental Protocols
Reproducible and robust assays are fundamental to the characterization of enzyme inhibitors. Below are methodologies for key experiments in the Pf20S inhibitor development pipeline.
This assay measures the proteolytic activity of purified 20S proteasomes by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified Pf20S or human 20S proteasome.
-
Proteasome activator (e.g., human PA28α).
-
Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.5.
-
Fluorogenic Substrate: e.g., Suc-LLVY-amc for chymotrypsin-like (β5) activity.
-
Test inhibitors dissolved in DMSO.
-
Black 96-well microplates.
-
Fluorescence plate reader.
Protocol:
-
Prepare the enzyme-activator complex by pre-incubating the 20S proteasome (e.g., 1 nM final concentration) with the PA28α activator (e.g., 24 nM final concentration) in Assay Buffer at room temperature.[2]
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the enzyme-activator complex to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 12.5 µM final concentration).[2]
-
Immediately begin monitoring the increase in fluorescence (e.g., excitation 380 nm, emission 460 nm for AMC) over time (e.g., 60 minutes) in a plate reader.[2]
-
Calculate the rate of reaction (slope) from the linear portion of the fluorescence curve.
-
Determine IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay determines the efficacy of compounds against the blood stages of the parasite.
Materials:
-
Synchronized cultures of P. falciparum (e.g., NF54 or 3D7 strains) in human erythrocytes.
-
Complete parasite culture medium (RPMI-1640, AlbuMAX, hypoxanthine).
-
Test inhibitors dissolved in DMSO.
-
96-well microplates.
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I).
-
Lysis buffer.
Protocol:
-
Plate parasite cultures (e.g., at the ring stage with 0.5-1% parasitemia and 2% hematocrit) into 96-well plates containing serial dilutions of the test compounds.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% O₂, 5% CO₂).
-
After incubation, lyse the red blood cells by freezing the plates or by adding a lysis buffer containing the SYBR Green I dye.
-
Measure fluorescence on a plate reader (excitation ~485 nm, emission ~535 nm).
-
Calculate EC₅₀ values by plotting the percentage of growth inhibition (relative to DMSO controls) against the inhibitor concentration.
Cryo-EM provides high-resolution structural information of the proteasome-inhibitor complex.
Protocol Summary:
-
Complex Formation: Incubate purified Pf20S (e.g., at 500 µg/mL) with a molar excess of the inhibitor (e.g., TDI-8304) to ensure saturation of the binding sites.[4]
-
Grid Preparation: Apply a small volume (e.g., 3-4 µL) of the complex solution onto a glow-discharged cryo-EM grid (e.g., Quantifoil).
-
Vitrification: Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., Vitrobot) to embed the complexes in a thin layer of amorphous ice.
-
Data Collection: Collect data using a transmission electron microscope (e.g., Talos Arctica) equipped with a direct electron detector (e.g., K2 camera).[4]
-
Data Processing: Process the collected micrographs using specialized software (e.g., Relion, CryoSPARC).[1] This involves motion correction, CTF estimation, particle picking, 2D and 3D classification, and final 3D reconstruction to generate a high-resolution density map.
-
Model Building: Dock an existing proteasome atomic model (e.g., PDB ID 6MUW) into the cryo-EM map and manually build the inhibitor structure into the corresponding density using programs like Coot and Phenix.[8]
Conclusion and Future Outlook
The Pf20S proteasome is a clinically validated antimalarial target, and significant progress has been made in developing potent and selective inhibitors. Compounds like TDI-8304 and MPI-13 demonstrate that high selectivity and in vivo efficacy are achievable.[1][3] Future efforts will likely focus on improving the pharmacokinetic properties of these inhibitors, particularly oral bioavailability, to produce viable clinical candidates.[1][3] Furthermore, the synergistic relationship between proteasome inhibitors and artemisinins makes them ideal candidates for combination therapies, a strategy that could help overcome and prevent the spread of drug resistance.[3] The detailed structural and biochemical understanding of the Pf20S-inhibitor interactions will continue to guide the rational design of the next generation of antimalarial drugs.
References
- 1. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: Target Specificity and Selectivity Profile of 8304-vs
Notice: Information regarding the specific molecule "8304-vs" is not available in publicly accessible scientific literature, databases, or other public records. The identifier "this compound" may be an internal research code, a novel compound not yet disclosed in publications, or a potential error in nomenclature.
Therefore, this guide will provide a comprehensive framework for understanding and evaluating the target specificity and selectivity profile of a hypothetical therapeutic agent, using the placeholder "this compound". This document will serve as a template for researchers, scientists, and drug development professionals on the essential data, experimental protocols, and analytical approaches required for such an assessment.
Introduction to Target Specificity and Selectivity
In drug discovery and development, target specificity refers to the ability of a drug to interact with its intended biological target. High specificity is crucial for therapeutic efficacy. Selectivity , a related but distinct concept, describes the drug's ability to bind to its intended target with a significantly higher affinity than to other, unintended targets ("off-targets"). A favorable selectivity profile is paramount for minimizing adverse effects and ensuring patient safety. A drug that is highly selective for its target is less likely to cause unwanted side effects by interacting with other biological molecules.
This guide will outline the methodologies and data presentation necessary to characterize the specificity and selectivity of a compound, exemplified by the theoretical "this compound".
Target Profile of this compound (Hypothetical Data)
To thoroughly characterize a compound like this compound, a variety of quantitative assays are necessary. The data generated from these assays should be organized into clear, comparative tables.
Table 1: In Vitro Target Engagement and Potency of this compound
| Target | Assay Type | IC₅₀ / Kᵢ / Kᴅ (nM) | Hill Slope | Notes |
| Primary Target X | Biochemical Assay (e.g., KinaseGlo) | 1.5 | 1.1 | High potency against the intended target. |
| Binding Assay (e.g., SPR) | 0.8 (Kᴅ) | N/A | Demonstrates direct binding affinity. | |
| Off-Target Y | Biochemical Assay | > 10,000 | N/A | Over 6,600-fold selectivity over Target Y. |
| Off-Target Z | Biochemical Assay | 250 | 0.9 | 167-fold selectivity over Target Z. |
| ... | ... | ... | ... | ... |
Table 2: Cellular Activity of this compound
| Cell Line | Pathway-Specific Biomarker | EC₅₀ (nM) | Maximum Inhibition (%) | Notes |
| Cancer Line A (Target X dependent) | p-Target X (Western Blot) | 15 | 95 | Demonstrates on-target cellular potency. |
| Apoptosis (Caspase 3/7 Assay) | 25 | 80 | Correlates with downstream functional effect. | |
| Normal Fibroblast (Low Target X) | p-Target Y (ELISA) | > 10,000 | < 10 | Minimal off-target activity in normal cells. |
| ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. Below are example protocols for key experiments.
Biochemical Kinase Inhibition Assay (e.g., KinaseGlo®)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (Primary Target X, Off-Targets Y, Z, etc.)
-
Kinase-specific substrates and ATP
-
KinaseGlo® Luminescent Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Serial dilutions of this compound in DMSO
Procedure:
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration approximating the Michaelis constant (Km) for each kinase.
-
Add serial dilutions of this compound to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a potent, broad-spectrum inhibitor as a positive control (0% activity).
-
Initiate the kinase reaction by adding the enzyme to the plate and incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the KinaseGlo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding kinetics and affinity (Kᴅ) of this compound to its purified target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant Target X
-
This compound in a suitable running buffer
-
Amine coupling kit for protein immobilization
Procedure:
-
Immobilize the purified Target X onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized target surface at a constant flow rate, allowing for association.
-
Switch to running buffer alone to monitor the dissociation phase.
-
Regenerate the sensor surface between different concentrations if necessary.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
An In-depth Technical Guide on the Biochemical and Cellular Effects of 8304-vs on Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. The parasite's ubiquitin-proteasome system is a critical regulator of cellular homeostasis and represents a promising therapeutic target. This technical guide provides a comprehensive overview of the biochemical and cellular effects of 8304-vs, a macrocyclic vinyl sulfone that acts as a potent and irreversible inhibitor of the P. falciparum proteasome. This document details its mechanism of action, quantitative efficacy, selectivity, and metabolic stability, alongside detailed protocols for key experimental assays.
Introduction
This compound is a synthetic analogue of the macrocyclic proteasome inhibitor TDI-8304, modified with a vinyl sulfone electrophile to enable covalent and irreversible binding to its target. This modification aims to enhance potency, mitigate resistance, and improve pharmacological properties. As a member of the vinyl sulfone class of inhibitors, this compound targets cysteine proteases, and in the context of the proteasome, it forms a covalent bond with the active site threonine residue of the catalytic subunits. Its primary target within the P. falciparum 20S proteasome is the β5 subunit, which possesses chymotrypsin-like activity, and to a lesser extent, the β2 subunit, which has trypsin-like activity. By irreversibly inhibiting these subunits, this compound disrupts the parasite's ability to degrade ubiquitinated proteins, leading to an accumulation of damaged or misfolded proteins, cell cycle arrest, and ultimately, parasite death.
Biochemical and Cellular Effects of this compound
Mechanism of Action
This compound functions as a covalent and irreversible inhibitor of the P. falciparum 20S proteasome. The vinyl sulfone "warhead" acts as a Michael acceptor, forming a stable covalent bond with the N-terminal threonine residue in the active sites of the proteasome's catalytic β subunits. This irreversible inhibition leads to a complete shutdown of the targeted proteolytic activities. While its primary target is the chymotrypsin-like β5 subunit, it also exhibits some inhibitory activity against the trypsin-like β2 subunit.
Quantitative Data Presentation
The following tables summarize the quantitative data available for this compound, including its in vitro potency against various P. falciparum strains, its selectivity for the parasite proteasome over the human equivalent, and its metabolic stability.
Table 1: In Vitro Potency of this compound against Asexual Blood Stage P. falciparum
| Parasite Strain | EC50 (nM) [Mean ± SEM] | Assay Conditions | Reference |
| W2 | 19 ± SEM | 72h dose-response assay | [1] |
| Dd2-B2 | ~19 | 72h dose-response assay | [1] |
Table 2: Potency of this compound against Proteasome Mutant P. falciparum Lines (Dd2-B2 background)
| Mutant Line | Fold Increase in EC50 (compared to Dd2-B2) | Reference |
| β5 M45I | 1.8 | [1] |
| β5 M45V | 1.5 | [1] |
| β6 S157L | 8.8 | [1] |
Table 3: Selectivity and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Reference |
| Cytotoxicity | No measurable toxicity within solubility limits | Human Foreskin Fibroblasts (HFFs) | [1] |
| Selectivity Index | >5,000-fold | P. falciparum vs. HFFs | [1] |
Table 4: Metabolic Stability of this compound
| Microsome Source | Stability (Half-life) | Reference |
| Human | ~1.5 hours | [1] |
| Mouse | >2.5 hours | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
P. falciparum In Vitro Culture
A continuous in vitro culture of asexual erythrocytic stages of P. falciparum is essential for antimalarial drug testing.
-
Materials:
-
P. falciparum strain (e.g., W2, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) Albumax II or 10% human serum.
-
Culture flasks (T25 or T75)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
-
Procedure:
-
Prepare complete medium and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640.
-
Initiate or sub-culture parasites in flasks at a 2-5% hematocrit and desired parasitemia (typically 0.5-1%).
-
Place the flasks in a modular chamber, flush with the gas mixture for 3-5 minutes, and seal.
-
Incubate at 37°C.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Change the medium daily and split the culture as needed to maintain parasitemia below 5-8%.
-
72-Hour Dose-Response Assay (SYBR Green I Method)
This assay is used to determine the 50% effective concentration (EC50) of an antimalarial compound.
-
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete medium
-
96-well black, clear-bottom microplates
-
Test compound (this compound) serially diluted
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye.
-
-
Procedure:
-
Synchronize parasite culture to the ring stage (e.g., using 5% D-sorbitol treatment).
-
Adjust the culture to 1% parasitemia and 2% hematocrit in complete medium.
-
Dispense 100 µL of the parasite culture into each well of a 96-well plate.
-
Add 100 µL of serially diluted this compound to the wells. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
Incubate the plate for 72 hours under the standard culture conditions.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader (excitation: ~485 nm, emission: ~530 nm).
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Materials:
-
Human or mouse liver microsomes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound stock solution
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the ice-cold stop solution to quench the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.
-
In Vitro Resistance Selection
This protocol is used to select for parasite lines with reduced susceptibility to this compound.
-
Materials:
-
Clonal P. falciparum line (e.g., Dd2-B2)
-
Large-volume culture flasks
-
This compound
-
Standard culture materials
-
-
Procedure:
-
Establish a large-scale culture with a high number of parasites (e.g., 10⁹ parasites).
-
Expose the parasite population to a constant pressure of this compound at a concentration of 3-5 times its EC50.
-
Monitor the culture for recrudescence (reappearance of parasites) by Giemsa-stained smears.
-
Maintain the drug pressure, changing the medium regularly.
-
If recrudescence occurs, expand the parasite population.
-
Clone the resistant parasites by limiting dilution.
-
Characterize the phenotype of the resistant clones by determining their EC50 for this compound.
-
Whole-Genome Sequencing of Resistant Parasites
This is performed to identify the genetic basis of resistance.
-
Materials:
-
Resistant and parental (sensitive) parasite clones
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
-
Procedure:
-
Extract high-quality genomic DNA from the resistant and parental parasite lines.
-
Prepare sequencing libraries from the extracted DNA.
-
Perform whole-genome sequencing on an NGS platform.
-
Align the sequencing reads to the P. falciparum reference genome (e.g., 3D7).
-
Perform variant calling (SNPs and indels) to compare the genomes of the resistant and parental lines.
-
Identify mutations that are unique to the resistant clones, particularly in genes associated with the drug's target (e.g., proteasome subunits).
-
Conclusion
This compound is a potent, selective, and metabolically stable covalent inhibitor of the P. falciparum proteasome. Its irreversible mechanism of action and efficacy against resistant parasite lines make it a promising candidate for further antimalarial drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers working to understand and advance this and similar compounds as next-generation antimalarials. The continued investigation into proteasome inhibitors is a critical component of the global effort to combat malaria.
References
An In-depth Technical Guide to the Noncovalent Inhibition of Plasmodium falciparum 20S Proteasome by TDI-8304
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the noncovalent inhibition of the Plasmodium falciparum 20S proteasome (Pf20S) by the macrocyclic peptide TDI-8304. The information presented is collated from key research publications and is intended to serve as a detailed resource for researchers in the fields of malaria drug discovery, parasitology, and pharmacology.
Introduction
The proteasome is a critical multi-subunit protease complex responsible for protein degradation in eukaryotic cells, playing a vital role in various cellular processes. In the malaria parasite Plasmodium falciparum, the 20S proteasome (Pf20S) is an essential enzyme for parasite survival across multiple life cycle stages, making it a promising target for antimalarial drug development. TDI-8304 is a potent and highly selective noncovalent inhibitor of Pf20S.[1][2][3] This macrocyclic peptide has demonstrated significant activity against the parasite both in vitro and in vivo.[2][4] Understanding the specifics of its interaction with Pf20S is crucial for the development of next-generation antimalarials.
Quantitative Inhibition Data
The inhibitory activity of TDI-8304 against Pf20S has been extensively characterized. The compound exhibits potent and selective inhibition of the chymotrypsin-like activity associated with the β5 subunit of Pf20S.[1][5] A summary of the key quantitative data is presented below.
| Parameter | Value | Target | Comments | Reference |
| EC50 | Potent | P. falciparum 3D7 | Dose-dependent growth inhibition. | [1] |
| KIapp | 1007 nM | Pf20S β5 subunit | Apparent inhibition constant from time-dependent inhibition studies. | [1][5] |
| Ki * | 89.6 nM | Pf20S β5 subunit | Calculated inhibition constant from the induced-fit model. | [1][5] |
| koff | 0.0008 s-1 | Pf20S:TDI-8304 complex | Dissociation rate constant. | [1][2][5] |
| t1/2 | 14.4 minutes | Pf20S:TDI-8304 complex | Half-life of the enzyme-inhibitor complex. | [2] |
| Selectivity | High | Pf20S over human c-20S and i-20S | TDI-8304 shows marked selectivity for the parasite proteasome. | [1][5] |
| In vivo efficacy | Parasitemia reduction | Humanized mouse model of P. falciparum infection | Subcutaneous administration of 100 mg/kg twice daily led to a significant reduction in parasitemia. | [1][4] |
Mechanism of Inhibition
TDI-8304 is a noncovalent inhibitor that displays a time-dependent inhibition pattern with an induced-fit mechanism.[1] This suggests that the initial binding of the inhibitor to the enzyme is followed by a conformational change that leads to a more tightly bound complex. High-resolution cryo-electron microscopy studies have elucidated the structural basis for its potent and selective inhibition.[2]
TDI-8304 binds to the active site of the β5 subunit of Pf20S.[1][2] The macrocyclic peptide structure forms an extensive network of hydrogen bonds and hydrophobic interactions with residues in the β5 and β6 subunits of the proteasome.[2] Notably, two hydrogen bonds between the pyrrolidinone moiety of TDI-8304 and Ser154 of the Pf20S β6 subunit are crucial for its high-affinity binding.[2] The species selectivity of TDI-8304 over human proteasomes is attributed to steric hindrance from Pro126 in the β6 subunit of the human constitutive proteasome (c-20S), which forces a conformational change in the bound inhibitor and results in the loss of key hydrogen bonds.[2]
While TDI-8304 is a highly specific inhibitor of the β5 subunit, it has also been observed to bind to the β2 active site, albeit with weaker inhibition.[2][6] This weak inhibition of the β2 subunit may contribute synergistically to its overall antimalarial activity.[2]
Experimental Protocols
This section details the key experimental methodologies used to characterize the noncovalent inhibition of Pf20S by TDI-8304.
Dose-Dependent Inhibition Assay of Proteasome Activity
This assay is used to determine the concentration of TDI-8304 required to inhibit 50% of the Pf20S chymotrypsin-like activity (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Purified Pf20S, human constitutive 20S (c-20S), or immunoproteasome 20S (i-20S) is used. A fluorogenic peptide substrate, such as Suc-LLVY-AMC, which is specific for the chymotrypsin-like activity of the β5 subunit, is prepared in a suitable buffer.
-
Inhibitor Preparation: TDI-8304 is serially diluted to various concentrations.
-
Assay Procedure:
-
The purified proteasome is incubated with varying concentrations of TDI-8304 for a defined period at room temperature.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The hydrolysis of the substrate, which releases the fluorescent AMC group, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of substrate hydrolysis is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Time-Dependent Inhibition and Kinetic Parameter Determination
This protocol is employed to investigate the mechanism of inhibition and to determine the kinetic parameters KIapp, Ki*, and koff.
Methodology:
-
Reaction Setup: The hydrolysis of the fluorogenic substrate (e.g., Suc-LLVY-AMC) by Pf20S is monitored in the presence of different concentrations of TDI-8304. To ensure specificity for the β5 subunit, a β2-specific inhibitor like WLW-vs can be included.[1]
-
Time Course Measurement: The fluorescence is measured over time for each inhibitor concentration.
-
Data Analysis:
-
The observed rate constants (kobs) for the onset of inhibition are determined from the time course curves at each TDI-8304 concentration.
-
A plot of kobs versus the inhibitor concentration [I] is generated. For an induced-fit mechanism, this plot will be hyperbolic.
-
The data are fitted to the equation: kobs = k6 + (k5 / (1 + (Kiapp / [I]))) to yield the apparent inhibition constant (Kiapp).
-
The true inhibition constant (Ki) is then calculated using the equation: Ki = Ki / (1 + K5 / k6).
-
The dissociation rate constant (koff) is also derived from these analyses.[1][5]
-
In Vitro Parasite Growth Inhibition Assay
This assay assesses the efficacy of TDI-8304 in inhibiting the growth of P. falciparum in red blood cell cultures.
Methodology:
-
Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in human red blood cells under standard conditions.
-
Compound Treatment: The cultured parasites are exposed to serial dilutions of TDI-8304 for a full intra-erythrocytic cycle (typically 48-72 hours).
-
Growth Measurement: Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay to measure DNA content, or by microscopic counting of parasitemia.
-
Data Analysis: The percentage of growth inhibition is plotted against the drug concentration to determine the 50% effective concentration (EC50).
Cytotoxicity Assay
This assay is performed to evaluate the toxicity of TDI-8304 against human cell lines, providing an indication of its selectivity.
Methodology:
-
Cell Culture: A human cell line, such as HepG2, is cultured under appropriate conditions.[1]
-
Compound Exposure: The cells are treated with various concentrations of TDI-8304 for a specified duration.
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay or CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Visualizations
The following diagrams illustrate key experimental workflows and the proposed mechanism of inhibition.
Caption: Workflow for the Dose-Dependent Inhibition Assay.
Caption: Induced-Fit Inhibition Mechanism of TDI-8304.
Caption: Workflow for In Vivo Efficacy Study.
References
- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Species Selectivity of 8304-vs for Parasitic Proteasomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proteasome is a critical multi-subunit enzyme complex responsible for protein degradation in eukaryotic cells, playing a vital role in processes such as cell cycle regulation, signal transduction, and stress response. Its essential nature makes it a compelling target for therapeutic intervention. In parasitic diseases, the parasite's proteasome often possesses structural differences compared to its human host's counterpart, opening a window for the development of species-selective inhibitors. This technical guide provides an in-depth analysis of the species selectivity of the proteasome inhibitor 8304-vs (also known as TDI-8304), with a primary focus on its well-documented activity against the malaria parasite, Plasmodium falciparum.
TDI-8304 is a macrocyclic peptide that has demonstrated potent and highly selective inhibition of the P. falciparum 20S (Pf20S) proteasome over human constitutive (c-20S) and immunoproteasomes (i-20S)[1][2][3]. This selectivity is crucial for minimizing off-target effects and host cytotoxicity. While the proteasome is also a validated drug target in other protozoan parasites such as Trypanosoma cruzi and Leishmania donovani, public domain data on the activity of TDI-8304 against these kinetoplastid parasites is not currently available. Therefore, this guide will concentrate on the comprehensive data available for P. falciparum.
Data Presentation: Quantitative Analysis of this compound (TDI-8304) Activity
The following tables summarize the quantitative data on the inhibitory and cytotoxic activity of TDI-8304.
Table 1: Biochemical Inhibition of Proteasome Chymotrypsin-Like (β5) Activity
| Target Proteasome | Assay Type | Inhibitory Concentration (IC50) | Kinetic Parameters | Reference |
| Plasmodium falciparum 20S (Pf20S) | Fluorogenic peptide substrate hydrolysis (Suc-LLVY-AMC) | Not explicitly stated as a direct IC50 in the primary source, but dose-dependent inhibition is shown. | KIapp = 1007 nM, koff = 0.0008 s-1, Ki* = 89.6 nM | [1] |
| Human constitutive 20S (c-20S) | Fluorogenic peptide substrate hydrolysis (Suc-LLVY-AMC) | > 10,000 nM | Not Applicable | [1] |
| Human immunoproteasome 20S (i-20S) | Fluorogenic peptide substrate hydrolysis (Suc-LLVY-AMC) | > 10,000 nM | Not Applicable | [1] |
Table 2: In Vitro and Ex Vivo Anti-parasitic Activity of TDI-8304
| Parasite Species & Strain | Assay Type | Half-maximal Effective Concentration (EC50) | Notes | Reference |
| P. falciparum 3D7 | SYBR Green I based fluorescence assay | ~10 nM | Artemisinin-sensitive | [1] |
| P. falciparum Dd2 | SYBR Green I based fluorescence assay | ~15 nM | Multidrug-resistant | [1] |
| P. falciparum Dd2β6A117D | SYBR Green I based fluorescence assay | ~20 nM | Resistant to other proteasome inhibitors | [1] |
| P. falciparum Dd2β5A49S | SYBR Green I based fluorescence assay | ~25 nM | Resistant to other proteasome inhibitors | [1] |
| P. falciparum Clinical Isolates (n=38) | Ex vivo growth inhibition | Geometric Mean = 18 nM (range: 5-30 nM) | From Ugandan malaria patients | [1] |
Table 3: Cytotoxicity of TDI-8304
| Cell Line | Cell Type | Half-maximal Cytotoxic Concentration (CC50) | Selectivity Index (SI) vs. P. falciparum 3D7 | Reference |
| HepG2 | Human hepatoma | > 10,000 nM | > 1000 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the species selectivity of TDI-8304.
Proteasome Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified proteasomes.
-
Objective: To determine the IC50, KIapp, and koff of TDI-8304 against Pf20S, human c-20S, and i-20S.
-
Materials:
-
Purified 20S proteasomes from P. falciparum and human sources.
-
Fluorogenic peptide substrate specific for the chymotrypsin-like (β5) activity: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).
-
Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5).
-
TDI-8304 in a suitable solvent (e.g., DMSO).
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the purified proteasome (e.g., 0.5 nM Pf20S) in assay buffer is pre-incubated with varying concentrations of TDI-8304 for a set period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the Suc-LLVY-AMC substrate (e.g., 20 µM).
-
The hydrolysis of the substrate releases the fluorescent aminomethylcoumarin (AMC) group.
-
The increase in fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
For time-dependent inhibition, the rate of substrate hydrolysis is measured at different pre-incubation times with the inhibitor.
-
The observed rate constants (kobs) are plotted against the inhibitor concentration to determine the apparent association rate constant (kon) and the dissociation rate constant (koff). The apparent inhibition constant (KIapp) is also derived from these plots[1].
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
P. falciparum Growth Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the proliferation of the parasite within red blood cells.
-
Objective: To determine the EC50 of TDI-8304 against various strains of P. falciparum.
-
Materials:
-
Synchronized cultures of P. falciparum (e.g., ring-stage) in human erythrocytes.
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine).
-
TDI-8304 serial dilutions.
-
SYBR Green I nucleic acid stain.
-
96-well plates.
-
Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA).
-
-
Procedure:
-
Asynchronous or synchronized parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in culture medium.
-
The parasite suspension is added to 96-well plates containing serial dilutions of TDI-8304.
-
The plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2).
-
After incubation, the plates are frozen to lyse the red blood cells.
-
The plates are thawed, and SYBR Green I in lysis buffer is added to each well to stain the parasite DNA.
-
Fluorescence is measured using a plate reader (e.g., 485 nm excitation, 530 nm emission).
-
EC50 values are determined by fitting the fluorescence data to a sigmoidal dose-response curve[1].
-
Mammalian Cell Cytotoxicity Assay
This assay assesses the toxicity of a compound against a human cell line to determine its therapeutic window.
-
Objective: To determine the CC50 of TDI-8304 against a representative human cell line (e.g., HepG2).
-
Materials:
-
HepG2 human liver cancer cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
TDI-8304 serial dilutions.
-
Reagent for viability assessment (e.g., AlamarBlue or MTS reagent).
-
96-well clear-bottom plates.
-
-
Procedure:
-
HepG2 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of TDI-8304.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
A viability reagent (e.g., AlamarBlue) is added to each well, and the plates are incubated for a further 2-4 hours.
-
The absorbance or fluorescence is measured according to the reagent manufacturer's instructions.
-
The CC50 value, representing the concentration that reduces cell viability by 50%, is calculated from the dose-response curve[1].
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining species selectivity and the proposed mechanism of selective inhibition.
References
Foundational Research on Macrocyclic Peptide Inhibitors for Malaria: A Technical Guide
Introduction
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat, with hundreds of thousands of deaths annually.[1][2] The emergence and spread of parasite resistance to frontline antimalarial drugs, including artemisinin combination therapies, underscore the urgent need for novel therapeutics with new mechanisms of action.[1][3][4] Macrocyclic peptides have emerged as a promising class of molecules for antimalarial drug discovery. Their unique structural features, including conformational constraint and the potential to engage large protein-protein interaction surfaces, offer advantages in targeting parasite-specific proteins that have been historically difficult to inhibit with traditional small molecules.[5] This technical guide provides an in-depth overview of the foundational research on macrocyclic peptide inhibitors targeting key Plasmodium falciparum pathways, focusing on the parasite proteasome and plasmepsin aspartic proteases.
Key Molecular Targets for Macrocyclic Peptide Inhibitors
The Plasmodium falciparum Proteasome (Pf20S)
The proteasome is a critical multi-subunit enzyme complex responsible for protein degradation, essential for parasite viability across multiple stages of its life cycle, including the asexual blood stages responsible for clinical symptoms.[1][2] This makes it an attractive drug target.[1][3] Inhibition of the proteasome has been shown to be detrimental to parasite survival and can synergize with artemisinin, potentially restoring sensitivity in resistant strains.[1][6] The proteolytically active sites are located in the β1, β2, and β5 subunits of the 20S core particle.[1] Research indicates that inhibition of the β5 subunit alone is sufficient to kill Plasmodium parasites.[1] Macrocyclic peptide inhibitors have been developed to be highly potent and selective for the P. falciparum proteasome over its human counterparts.[1][3]
Plasmepsins (PMs)
Plasmepsins are a family of ten aspartic proteases in P. falciparum, several of which are expressed during the asexual blood stages and are considered potential drug targets.[2]
-
Plasmepsin V (PMV): This essential, endoplasmic reticulum-anchored protease plays a crucial role in the export of hundreds of parasite effector proteins into the host red blood cell.[7][8] PMV cleaves a specific sequence motif known as the Plasmodium Export Element (PEXEL), licensing these proteins for transport to the erythrocyte surface, a process vital for parasite survival and virulence.[8][9] Inhibiting PMV blocks this protein export pathway, leading to parasite death.[8][10]
-
Plasmepsin X (PMX): PMX is essential for the egress of invasive merozoite forms from the host erythrocyte, a critical step in the parasite's lifecycle for propagation.[2][11] The development of potent and selective macrocyclic peptidomimetic inhibitors of PMX has demonstrated that blocking this enzyme's function effectively prevents parasite proliferation.[2][12]
Data Presentation: Quantitative Inhibitor Activity
The following tables summarize the quantitative data for representative macrocyclic peptide inhibitors against their respective targets.
Table 1: Macrocyclic Peptide Inhibitors Targeting the P. falciparum Proteasome
| Compound | Target | Pf20S β5 IC50 (nM) | P. falciparum Growth Inhibition EC50 (nM) | Human Proteasome Selectivity | Reference |
|---|---|---|---|---|---|
| TDI-8304 | Pf20S β5 | - | 16 (3D7 strain) | High | [13] |
| Macrocycle 9 | Pf20S β5 | - | Potent (low nM) | Maintained low cytotoxicity | [3] |
| Macrocycle 10 | Pf20S β5 | - | Similar to linear counterpart | 3-fold decrease in potency against human β5 | [3] |
| CP1 | Pf20S | Potent | Potent | High species selectivity | [1] |
Note: Direct IC50 values for all compounds were not always available in the cited abstracts. Potency is described based on the source material.
Table 2: Macrocyclic Peptidomimetic Inhibitors Targeting Plasmepsin X (PMX)
| Compound | PMX Kᵢ (nM) | P. falciparum 3D7 EC50 (nM) | P. falciparum Dd2 EC50 (nM) | Microsomal Stability (t½) | Reference |
|---|---|---|---|---|---|
| 7a | 0.82 ± 0.05 | 1.0 ± 0.2 | 0.9 ± 0.2 | - | [2][12] |
| 7k | 0.08 ± 0.01 | 0.9 ± 0.1 | 0.8 ± 0.1 | 3-fold improved vs. acyclic analogue | [2][11][12] |
Data is representative of a larger series of developed compounds. 3D7 is a chloroquine-sensitive strain; Dd2 is a chloroquine-resistant strain.[12]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Proteasome Inhibition
The Plasmodium proteasome is a central hub for protein degradation. Its inhibition by macrocyclic peptides leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and ultimately parasite death across multiple lifecycle stages.
Caption: Inhibition of the Pf20S proteasome by macrocyclic peptides.
Mechanism of Action: Plasmepsin Inhibition
Plasmepsins V and X are critical for distinct, essential parasite processes. PMV enables protein export for host cell remodeling, while PMX is required for the final step of merozoite egress.
Caption: Inhibition of Plasmepsin V (protein export) and Plasmepsin X (egress).
General Drug Discovery and Optimization Workflow
The development of macrocyclic peptide inhibitors often follows a structured workflow, from initial hit discovery to lead optimization aimed at improving potency and pharmacokinetic properties.
Caption: Workflow for discovery and optimization of macrocyclic inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of macrocyclic peptide inhibitors.
Synthesis of Macrocyclic Peptides
The synthesis of these complex molecules involves multi-step solid-phase and solution-phase chemistry. Several macrocyclization strategies are employed to create the cyclic scaffold, which is critical for improving potency and drug-like properties.[14][15]
-
Linear Peptide Synthesis: Peptides are typically assembled on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[15]
-
Macrocyclization Strategies:
-
Suzuki Coupling: Used to form a biaryl bond within the peptide backbone, creating a rigid macrocycle.[1][14]
-
Intramolecular Amidation: Formation of a peptide bond between the N-terminus and C-terminus or between side chains to close the ring.[1][14]
-
Ring-Closing Metathesis (RCM): Utilizes a ruthenium catalyst to form a carbon-carbon double bond between two terminal alkene side chains.[2][14]
-
Intramolecular Alkylation/Ether Linkage: Formation of an ether or alkyl bridge between amino acid side chains.[1]
-
-
Purification: Final compounds are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.[1]
In Vitro Parasite Growth Inhibition Assays
These assays determine the concentration of a compound required to inhibit parasite proliferation in red blood cell culture.
-
Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are commonly used.[12]
-
Methodology:
-
Synchronized ring-stage parasites are cultured in human erythrocytes.
-
Cultures are exposed to serial dilutions of the test compounds for a full lifecycle (e.g., 48-72 hours).
-
Parasite growth is quantified using various methods, such as SYBR Green I-based fluorescence assay to measure DNA content, microscopy-based counting of parasitemia, or colorimetric assays measuring parasite-specific lactate dehydrogenase (pLDH) activity.
-
The 50% effective concentration (EC50) or inhibitory concentration (IC50) is calculated from dose-response curves.[16]
-
Enzyme Inhibition Assays
These biochemical assays measure the direct inhibitory activity of compounds against the purified target enzyme.
-
P. falciparum Proteasome (Pf20S) Assay:
-
Purified Pf20S is incubated with a fluorogenic peptide substrate specific for the β5 subunit.
-
The cleavage of the substrate releases a fluorescent molecule, which is monitored over time.
-
The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.[1]
-
-
Plasmepsin X (PMX) Inhibition Assay:
-
The proteolytic activity of recombinant PMX is quantified by monitoring the cleavage of a specific fluorogenic peptide substrate (e.g., Rh2N (DABCYL-HSFIQEGKEE-EDANS)).[12]
-
Enzyme kinetics and IC50/Kᵢ values are determined by measuring the rate of fluorescence increase in the presence of the inhibitor.[12]
-
In Vivo Efficacy Studies
Animal models are used to assess the therapeutic potential of lead compounds.
-
Mouse Model: Humanized mouse models engrafted with human red blood cells are infected with P. falciparum.[11][12]
-
Protocol:
-
Mice are infected with the parasite to establish a baseline parasitemia.
-
The test compound is administered, typically via oral gavage or intravenous injection, over several days.[11][12]
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The efficacy of the compound is determined by the reduction in parasite load compared to a vehicle-treated control group.[12]
-
ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling
-
Microsomal Stability Assay: Compounds are incubated with liver microsomes (human and mouse) to assess their metabolic stability. The rate of compound disappearance over time is measured by LC-MS to determine the half-life (t½).[11][12]
-
Solubility and Permeability Assays: Aqueous solubility is measured at different pH values. Permeability is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
Conclusion and Future Directions
Foundational research has successfully validated the P. falciparum proteasome and plasmepsins as high-value targets for antimalarial intervention. Macrocyclic peptide inhibitors have demonstrated exceptional potency and selectivity against these targets, with several compounds showing efficacy in preclinical animal models.[11][12] The strategy of macrocyclization has proven effective in overcoming the traditional limitations of linear peptides, such as poor metabolic stability and low bioavailability.[3]
Despite these advances, challenges remain. Optimizing oral bioavailability continues to be a primary focus for developing clinically viable drugs.[1] Furthermore, the potential for the parasite to develop resistance, even to covalent inhibitors, necessitates ongoing research into next-generation compounds and combination therapies.[3][6] The continued integration of structural biology, computational modeling, and innovative synthetic chemistry will be paramount in advancing this promising class of molecules from foundational research to effective antimalarial therapies.
References
- 1. Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Macrocyclic Proteasome Inhibitors Mitigate Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. Covalent Macrocyclic Proteasome Inhibitors Mitigate Resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Plasmodium falciparum plasmepsin V by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmepsin V, a Secret Weapon Against Malaria | PLOS Biology [journals.plos.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Structural basis for plasmepsin V inhibition that blocks export of malaria proteins to human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpp.in [ajpp.in]
Methodological & Application
Application Notes and Protocols for Efficacy Testing of 8304-vs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology.[1][2][3] USP7 is a deubiquitinating enzyme that regulates the stability of numerous proteins involved in critical cellular processes, including the cell cycle, DNA repair, and immune responses.[3][4][5] A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][6][7] Consequently, inhibition of USP7 leads to MDM2 destabilization, subsequent p53 stabilization, and the induction of apoptosis in tumor cells.[7][8][9] This mechanism makes USP7 inhibitors a promising class of anti-cancer agents.
8304-vs is a novel, potent, and selective inhibitor of USP7. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in preclinical animal models of cancer. The described protocols are based on established methodologies for testing USP7 inhibitors and are designed to provide robust and reproducible data for drug development programs.
Signaling Pathway of USP7 Inhibition
The primary mechanism of action for USP7 inhibitors like this compound in cancer therapy involves the modulation of the MDM2-p53 signaling axis. The following diagram illustrates this pathway.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Animal Model Selection and Tumor Implantation
The choice of an appropriate animal model is critical for evaluating the efficacy of this compound. Xenograft models using human cancer cell lines are commonly employed for studying USP7 inhibitors.[4]
1.1. Cell Lines:
-
p53 Wild-Type: Select cancer cell lines with wild-type p53 status to evaluate the p53-dependent anti-tumor activity of this compound. Examples include MM.1S (multiple myeloma) or other suitable lines.
-
p53 Mutant/Null: To investigate p53-independent mechanisms of action, include cancer cell lines with mutant or null p53.
1.2. Animals:
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are required for the engraftment of human tumor cells.
-
Age: 6-8 weeks.
-
Sex: Typically female, but should be consistent across all study groups.
-
Acclimatize animals for at least one week before the start of the experiment.
1.3. Tumor Implantation:
-
Culture selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
Dosing and Administration of this compound
2.1. Formulation:
-
Prepare a vehicle solution appropriate for the solubility and stability of this compound. Common vehicles include a mixture of saline, polyethylene glycol (PEG), and Tween 80.
-
Prepare fresh formulations of this compound at the desired concentrations on each day of dosing.
2.2. Dose Determination:
-
Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound.
-
Select at least two to three dose levels for the efficacy study, including a dose at or near the MTD.
2.3. Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Administer this compound and the vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., once daily, twice daily).
-
Record the body weight of each animal at least twice a week to monitor for toxicity.
Efficacy Evaluation
3.1. Tumor Growth Inhibition:
-
Measure tumor dimensions using digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
3.2. Survival Analysis:
-
In a separate cohort of animals, treatment can be continued to assess the effect of this compound on overall survival.
-
The endpoint for survival is typically defined as tumor volume reaching a specific size (e.g., 2000 mm³) or the development of signs of morbidity.
-
Plot survival data as a Kaplan-Meier curve and analyze for statistical significance.
Pharmacodynamic (PD) and Biomarker Analysis
To confirm target engagement and understand the downstream effects of this compound, collect tumor and blood samples at the end of the study or at specific time points.
4.1. Western Blot Analysis:
-
Homogenize tumor tissue to extract proteins.
-
Perform Western blot analysis to assess the protein levels of:
-
USP7
-
MDM2
-
p53
-
p21 (a downstream target of p53)
-
Cleaved caspase-3 (an apoptosis marker)
-
4.2. Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for key biomarkers such as Ki-67 (proliferation marker) and cleaved caspase-3.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
Caption: A generalized workflow for the in vivo efficacy testing of this compound.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD | - | |||
| This compound | X | QD | ||||
| This compound | Y | QD | ||||
| Positive Control | Z | QD |
SEM: Standard Error of the Mean; QD: Once Daily
Table 2: Pharmacodynamic Biomarker Modulation by this compound in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Relative MDM2 Protein Level (Fold Change vs. Vehicle) | Relative p53 Protein Level (Fold Change vs. Vehicle) | Relative p21 Protein Level (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | X | |||
| This compound | Y |
Data can be obtained from Western blot quantification.
Conclusion
This document provides a comprehensive protocol for the preclinical evaluation of the USP7 inhibitor this compound in animal models of cancer. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data to assess the therapeutic potential of this compound and inform its further clinical development. The systematic approach to experimental design, execution, and data analysis outlined herein is crucial for a thorough understanding of the compound's efficacy and mechanism of action.
References
- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance [frontiersin.org]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 8. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing 8304-vs Class Antimalarial Activity Against Drug-Resistant P. falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence and spread of drug-resistant Plasmodium falciparum, particularly to frontline artemisinin-based combination therapies (ACTs), represents a critical threat to global malaria control efforts. This necessitates the urgent development of novel antimalarials with new mechanisms of action. A promising class of compounds includes vinyl sulfone inhibitors, which act as covalent modifiers of parasite enzymes. This document provides detailed methods for assessing the in vitro activity of investigational compounds, using the vinyl sulfone class (e.g., WLL-vs, WLW-vs) and related proteasome inhibitors (e.g., TDI-8304) as examples, against drug-sensitive and drug-resistant P. falciparum strains.
Application Notes
Principle of Action: Targeting Essential Parasite Proteases
Vinyl sulfones are a class of irreversible inhibitors that typically target the active site cysteine residues of proteases. In P. falciparum, key targets include falcipain-2 and falcipain-3, cysteine proteases essential for hemoglobin degradation within the parasite's food vacuole.[1][2][3] Inhibition of these enzymes disrupts the supply of amino acids necessary for parasite growth and development.[1][3]
More recent developments have produced highly selective peptide inhibitors, such as the macrocyclic peptide TDI-8304, which targets the parasite's 20S proteasome.[4][5] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is lethal to the parasite at multiple life-cycle stages.[5][6] Assessing activity against drug-resistant strains, including those with mutations in the Kelch13 (K13) gene associated with artemisinin resistance, is crucial for evaluating the potential of these new compounds.[7]
Selecting Parasite Strains for Resistance Profiling
To comprehensively assess an antimalarial candidate, it is essential to test it against a panel of well-characterized laboratory-adapted P. falciparum strains with diverse drug resistance profiles.
-
Drug-Sensitive Strains:
-
3D7 / NF54: Sensitive to most antimalarials, serving as a baseline reference.
-
-
Chloroquine-Resistant / Multi-Drug Resistant (MDR) Strains:
-
Dd2 (Indochina): Resistant to chloroquine and pyrimethamine.
-
W2 (Indochina): Resistant to chloroquine, pyrimethamine, and sulfadoxine.
-
K1 (Thailand): Resistant to chloroquine and sulfadoxine/pyrimethamine.
-
7G8 (Brazil): Chloroquine-resistant.[8]
-
-
Artemisinin-Resistant Strains:
-
Cam3.II / V1/S: Strains engineered to carry K13 mutations (e.g., R539T, C580Y) that confer artemisinin resistance.[9]
-
Overview of In Vitro Susceptibility Assays
Several robust methods exist for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum in culture. These assays typically involve incubating synchronized, ring-stage parasites with serial dilutions of the test compound for one full intraerythrocytic cycle (48-72 hours) and then quantifying parasite growth.
Common quantification methods include:
-
Nucleic Acid Staining (SYBR Green I): A fluorescent dye that binds to DNA, allowing for quantification of parasite proliferation. It is a widely used, non-radioactive method.[10]
-
Hypoxanthine Incorporation: Measures the incorporation of a radiolabeled nucleic acid precursor ([³H]-hypoxanthine) into parasite DNA during replication.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detects parasite-specific proteins like parasite lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP-II) as a measure of parasite biomass.[12]
Data Presentation: Comparative Efficacy
The following tables summarize representative IC50 values for vinyl sulfone inhibitors and other antimalarials against various P. falciparum strains. This data illustrates how to structure results for clear comparison.
Table 1: IC50 Values (nM) of Proteasome and Cysteine Protease Inhibitors Against Drug-Resistant P. falciparum
| Compound | Target | 3D7 (Sensitive) | Dd2 (MDR) | Cam3.IIK13-WT | Cam3.IIK13-C580Y (ART-R) |
|---|---|---|---|---|---|
| TDI-8304 | Proteasome | 15 - 25 | 10 - 20 | ~20 | ~20 |
| WLL-vs | Proteasome | Not Reported | Not Reported | ~18 | ~19 |
| WLW-vs | Proteasome | Not Reported | Not Reported | ~250 | ~280 |
| Mu-Leu-Hph-VSPh | Falcipains | 20 ± 4 | Not Reported | Not Reported | Not Reported |
| Artemisinin (DHA) | Multiple | ~1.0 | ~8.3 | ~1.5 | >10 (Resistant) |
| Chloroquine | Heme Detox | 15 - 25 | 150 - 250 | ~20 | ~20 |
Data compiled for illustrative purposes from multiple sources.[3][9][4]
Experimental Protocols
General Workflow for In Vitro Drug Susceptibility Testing
The overall process involves parasite culture and synchronization, preparation of drug plates, incubation, and measurement of parasite growth.
Caption: General workflow for the in vitro SYBR Green I-based drug susceptibility assay.
Protocol: SYBR Green I-Based Drug Susceptibility Assay
This protocol is adapted from established methods for assessing antimalarial activity.[10][13]
Materials:
-
P. falciparum culture synchronized to the ring stage.
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, AlbuMAX II or human serum, and gentamicin).
-
Washed, uninfected human erythrocytes (O+).
-
Test compound (e.g., this compound class inhibitor) dissolved in DMSO.
-
Sterile, black, clear-bottom 96-well microplates.
-
SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 0.2 µL/mL SYBR Green I dye.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Parasite Culture Preparation:
-
Adjust a synchronized ring-stage culture to 0.5% parasitemia and 1.5% hematocrit using complete medium and uninfected erythrocytes.[13]
-
-
Drug Plate Preparation:
-
In a separate 96-well plate, perform serial dilutions of the test compound. Typically, start with a high concentration (e.g., 1000 nM) and perform 2-fold dilutions down the column.
-
Include drug-free wells (DMSO vehicle control) and wells with uninfected erythrocytes (background control).
-
Transfer 25 µL of each drug dilution to the final assay plate in duplicate.
-
-
Assay Incubation:
-
Add 200 µL of the prepared parasite culture from Step 1 to each well of the drug-dosed plate.
-
Place the plate in a modular incubation chamber, gas with 5% CO₂, 5% O₂, 90% N₂, and incubate at 37°C for 72 hours.[14]
-
-
Lysis and Fluorescence Reading:
-
After incubation, freeze the plate at -20°C or -80°C for at least 2 hours to facilitate erythrocyte lysis.
-
Thaw the plate at room temperature.
-
In a darkened room, add 100 µL of SYBR Green I Lysis Buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all readings.
-
Normalize the data by expressing fluorescence values as a percentage of the drug-free control wells.
-
Plot the percentage of parasite growth inhibition versus the log of the drug concentration and fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Signaling Pathway Visualization
Mechanism of Action: Inhibition of Parasite Proteostasis
Vinyl sulfone inhibitors can act on distinct but equally vital pathways for parasite survival. Cysteine protease inhibitors block hemoglobin digestion, starving the parasite of amino acids. Proteasome inhibitors like TDI-8304 block the ubiquitin-proteasome system (UPS), leading to the accumulation of toxic polyubiquitinated proteins and cell death.[9][15]
Caption: Dual inhibitory action of vinyl sulfone class compounds on essential parasite pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]
- 6. malariaworld.org [malariaworld.org]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Falciparum malaria parasites invade erythrocytes that lack glycophorin A and B (MkMk). Strain differences indicate receptor heterogeneity and two pathways for invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
- 11. Antimalarial effects of vinyl sulfone cysteine proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. researchgate.net [researchgate.net]
Application of TDI-8304 in Studying the Ubiquitin-Proteasome System in Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents that act on new therapeutic targets. The ubiquitin-proteasome system (UPS) is essential for maintaining protein homeostasis in the parasite and has been identified as a promising target for antimalarial drug development.[1][2][3][4] Inhibition of the parasite's proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis.[5] TDI-8304 is a potent and highly selective noncovalent, macrocyclic peptide inhibitor of the P. falciparum 20S (Pf20S) proteasome.[6][7] This document provides detailed application notes and protocols for utilizing TDI-8304 in the investigation of the malaria parasite's UPS.
TDI-8304 specifically targets the β5 subunit of the Pf20S proteasome in a time-dependent manner.[6] It exhibits marked selectivity for the parasite proteasome over human constitutive and immunoproteasomes, a critical feature for minimizing host toxicity.[6] Studies have demonstrated its efficacy against both drug-sensitive and artemisinin-resistant strains of P. falciparum in vitro and its ability to reduce parasitemia in a humanized mouse model of malaria.[6][8] Furthermore, TDI-8304 displays synergistic activity with artemisinin derivatives, highlighting its potential in combination therapies.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and selectivity of TDI-8304 against various P. falciparum strains and human cells.
Table 1: In Vitro Activity of TDI-8304 against P. falciparum Strains
| P. falciparum Strain | Resistance Profile | EC50 (nM) |
| 3D7 | Drug-sensitive | 18 (geometric mean) |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | Potent inhibition |
| Dd2β6A117D | Proteasome inhibitor-resistant | Potent inhibition |
| Dd2β5A49S | Proteasome inhibitor-resistant | Potent inhibition |
| Cam3.IRev | Artemisinin-sensitive | More susceptible than Cam3.IR539T |
| Cam3.IR539T | Artemisinin-resistant | Susceptible |
| Clinical Isolates (Uganda, n=38) | Varied | 5-30 (range), 18 (mean) |
Data compiled from multiple sources.[5][6][9]
Table 2: Selectivity of TDI-8304
| Cell Line/Proteasome | Type | Activity |
| HepG2 | Human hepatoma cells | Non-toxic |
| Human c-20S | Human constitutive proteasome | Marked selectivity for Pf20S |
| Human i-20S | Human immunoproteasome | Marked selectivity for Pf20S |
Data compiled from multiple sources.[6]
Signaling Pathways and Experimental Workflows
Figure 1: The Ubiquitin-Proteasome System in Plasmodium falciparum and the inhibitory action of TDI-8304.
Figure 2: General experimental workflow for evaluating the antiplasmodial activity of TDI-8304.
Experimental Protocols
Protocol 1: In Vitro Susceptibility of P. falciparum to TDI-8304 using SYBR Green I Assay
Objective: To determine the 50% effective concentration (EC50) of TDI-8304 against asexual blood-stage P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 0.25% sodium bicarbonate)
-
TDI-8304 stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
-
Parasite Culture: Maintain synchronized P. falciparum cultures in complete medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Prepare serial dilutions of TDI-8304 in complete culture medium in a 96-well plate. A typical starting concentration is 1 µM, followed by 2-fold serial dilutions. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Assay Setup: Prepare a parasite suspension of 1% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the drug-diluted plate (final volume 200 µL).
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubation for Lysis: Seal the plates and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Efficacy of TDI-8304 in a Humanized Mouse Model
Objective: To evaluate the in vivo antimalarial activity of TDI-8304 in a P. falciparum-infected humanized mouse model.
Materials:
-
NOD-scid IL-2Rγ-null (NSG) mice
-
Human erythrocytes (O+)
-
P. falciparum 3D7 strain
-
TDI-8304 formulation for subcutaneous injection
-
Vehicle control
-
Giemsa stain
-
Microscope
Procedure:
-
Humanization of Mice: Engraft NSG mice with human erythrocytes to achieve a stable level of human red blood cells in circulation.
-
Infection: Infect the humanized mice intravenously with P. falciparum-infected erythrocytes.
-
Monitoring Parasitemia: Monitor the parasitemia daily by preparing thin blood smears from tail vein blood and staining with Giemsa.
-
Treatment: Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups. Administer TDI-8304 (e.g., 100 mg/kg) subcutaneously twice daily for a specified duration (e.g., 4 days). The control group receives the vehicle alone.
-
Continued Monitoring: Continue to monitor parasitemia daily throughout the treatment period and for a follow-up period to check for recrudescence.
-
Efficacy Assessment: The efficacy of TDI-8304 is determined by the reduction in parasitemia in the treated group compared to the vehicle-treated control group.
Protocol 3: Proteasome Activity Assay
Objective: To assess the inhibitory effect of TDI-8304 on the chymotrypsin-like activity of the P. falciparum proteasome.
Materials:
-
Lysate from saponin-lysed P. falciparum trophozoites or purified Pf20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5)
-
TDI-8304
-
Black 96-well microplates
-
Fluorescence plate reader (380 nm excitation, 460 nm emission)
Procedure:
-
Inhibitor Pre-incubation: In the wells of a black microplate, pre-incubate the parasite lysate or purified Pf20S with varying concentrations of TDI-8304 in assay buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a plate reader. The release of the fluorescent AMC group is indicative of proteasome activity.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 4: Synergy Testing with Dihydroartemisinin (DHA)
Objective: To evaluate the in vitro interaction between TDI-8304 and dihydroartemisinin (DHA).
Procedure:
-
Fixed-Ratio Isobologram Method: Prepare serial dilutions of TDI-8304 and DHA individually and in fixed-ratio combinations (e.g., 4:1, 3:2, 2:3, 1:4 based on their individual EC50 values).
-
In Vitro Susceptibility Assay: Perform the SYBR Green I assay as described in Protocol 1 with the individual drugs and the fixed-ratio combinations.
-
Data Analysis:
-
Determine the EC50 for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination: FIC of Drug A = (EC50 of A in combination) / (EC50 of A alone).
-
The sum of the FICs (ΣFIC) is calculated: ΣFIC = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive/Indifference
-
ΣFIC > 4.0: Antagonism
-
-
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Synergy Studies of 8304-vs with other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapies. Combination therapy is a cornerstone of antimalarial treatment, aiming to enhance efficacy, prevent the evolution of resistance, and reduce transmission. 8304-vs is an experimental antimalarial compound that acts by inhibiting the parasite's proteasome, a critical cellular machinery for protein degradation.[1][2][3] This unique mechanism of action makes this compound a promising candidate for combination therapies. These application notes provide detailed protocols for conducting in vitro and in vivo synergy studies to evaluate the interaction of this compound with other antimalarial drugs.
Potential Signaling Pathway Interaction
The proteasome is central to many cellular processes, including the cell cycle, signal transduction, and stress response. By inhibiting the proteasome, this compound disrupts these vital functions in the malaria parasite. Combining this compound with antimalarials that target different pathways could lead to synergistic effects. For instance, pairing it with drugs that induce protein damage or misfolding could overwhelm the parasite's ability to clear these damaged proteins, leading to enhanced cell death. Similarly, combining it with drugs that inhibit protein synthesis would create a two-pronged attack on the parasite's proteostasis.
Caption: Proposed synergistic interaction of this compound and a partner antimalarial.
In Vitro Synergy Studies
Objective
To determine the in vitro interaction between this compound and other antimalarial drugs against P. falciparum. The primary methods used are the checkerboard assay and isobologram analysis.[4][5][6]
Materials
-
P. falciparum culture (drug-sensitive and drug-resistant strains, e.g., 3D7, Dd2)[7]
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum[7]
-
96-well microplates
-
This compound and partner antimalarial drug stocks
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader
Experimental Workflow
Caption: Workflow for in vitro antimalarial synergy testing.
Detailed Protocol: Checkerboard Assay
-
Drug Dilution: Prepare serial dilutions of this compound and the partner antimalarial in culture medium. For the checkerboard plate, this compound is serially diluted along the rows, and the partner drug is serially diluted along the columns.[10][11]
-
Parasite Preparation: Synchronize P. falciparum cultures to the ring stage. Adjust the parasitemia to 0.5% in a 2% hematocrit suspension.
-
Plate Seeding: Dispense 100 µL of the parasite suspension into each well of the 96-well plate containing the drug dilutions. Include drug-free wells as negative controls and uninfected red blood cells as a background control.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[9]
-
Fluorescence Reading: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour. Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
Calculate the sum of the FICs (ΣFIC) for each combination: ΣFIC = FIC of Drug A + FIC of Drug B
-
Interpret the results as follows:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1.0: Additive
-
1.0 < ΣFIC ≤ 2.0: Indifference
-
ΣFIC > 2.0: Antagonism[4]
-
-
Data Presentation: In Vitro Synergy
| Drug Combination | P. falciparum Strain | IC50 of this compound (nM) | IC50 of Partner Drug (nM) | ΣFIC | Interaction |
| This compound + Artemether | 3D7 | ||||
| This compound + Artemether | Dd2 | ||||
| This compound + Lumefantrine | 3D7 | ||||
| This compound + Lumefantrine | Dd2 | ||||
| This compound + Atovaquone | 3D7 | ||||
| This compound + Atovaquone | Dd2 | ||||
| This compound + Doxycycline | 3D7 | ||||
| This compound + Doxycycline | Dd2 |
In Vivo Synergy Studies
Objective
To evaluate the in vivo efficacy and synergistic interaction of this compound in combination with other antimalarials in a murine malaria model. The standard method is the 4-day suppressive test (Peter's test).[12]
Materials
-
This compound and partner antimalarial drug formulations for oral or parenteral administration
-
Giemsa stain
-
Microscope
Experimental Workflow
Caption: Workflow for in vivo antimalarial synergy testing.
Detailed Protocol: 4-Day Suppressive Test
-
Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells.
-
Treatment Groups: Randomly assign mice to treatment groups (n=5-10 per group), including:
-
Vehicle control
-
This compound alone (at various doses)
-
Partner drug alone (at various doses)
-
Combination of this compound and partner drug (at various dose ratios)
-
-
Drug Administration: Administer the drugs orally or via the appropriate route once daily for four consecutive days, starting 2 hours after infection.
-
Monitoring: On day 5 post-infection, collect blood from the tail vein of each mouse and prepare thin blood smears.
-
Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
Data Analysis:
-
Calculate the mean parasitemia for each group.
-
Calculate the percent suppression of parasitemia for each treatment group compared to the vehicle control group using the formula: % Suppression = [ (Mean parasitemia of control - Mean parasitemia of treated) / Mean parasitemia of control ] x 100
-
Analyze the data for synergistic interactions by comparing the efficacy of the combination therapy to the individual drug treatments. An isobologram can also be constructed using the doses that produce a 50% effective dose (ED50).
-
Data Presentation: In Vivo Synergy
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 5 | Percent Suppression (%) | Mean Survival Time (Days) |
| Vehicle Control | - | 0 | ||
| This compound | ||||
| Partner Drug | ||||
| This compound + Partner Drug | + |
Potential Partner Antimalarials for Synergy Studies with this compound
| Antimalarial Drug Class | Example(s) | Mechanism of Action | Rationale for Synergy with a Proteasome Inhibitor |
| Artemisinin Derivatives | Artemether, Artesunate[16] | Activated by heme to produce free radicals, leading to alkylation of parasite proteins and lipids.[16] | Increased protein damage may overwhelm the proteasome's capacity for degradation, which is further inhibited by this compound. |
| Aminoquinolines | Chloroquine, Amodiaquine | Interfere with heme detoxification in the parasite's food vacuole. | Disruption of the food vacuole may lead to cellular stress and protein damage, creating a synergistic effect with proteasome inhibition. |
| Aryl Amino Alcohols | Lumefantrine, Mefloquine[16] | Inhibit heme detoxification. | Similar to aminoquinolines, the resulting oxidative stress could enhance the efficacy of a proteasome inhibitor. |
| Electron Transport Chain Inhibitors | Atovaquone[16] | Inhibits the parasite's mitochondrial cytochrome bc1 complex, collapsing the mitochondrial membrane potential.[16] | Mitochondrial dysfunction can lead to the production of reactive oxygen species and subsequent protein damage. |
| Protein Synthesis Inhibitors | Doxycycline, Clindamycin | Target the parasite's apicoplast and mitochondrial ribosomes, inhibiting protein synthesis. | A dual blockade of protein synthesis and degradation would be highly detrimental to the parasite. |
Conclusion
These application notes provide a framework for the systematic evaluation of this compound in combination with other antimalarials. The detailed protocols for in vitro and in vivo synergy studies, along with the proposed data presentation formats and rationale for partner drug selection, should enable researchers to generate robust and comparable data. The identification of synergistic combinations will be crucial for the future clinical development of this compound as part of a novel and effective antimalarial therapy.
References
- 1. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]
- 2. malariaworld.org [malariaworld.org]
- 3. Structural Study Provides Insights for Better Malaria Drugs | Technology Networks [technologynetworks.com]
- 4. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 5. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. miguelprudencio.com [miguelprudencio.com]
- 16. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IC50 and EC50 Values of Covalent Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction to IC50 and EC50
In pharmacological and biochemical research, IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are fundamental metrics for quantifying the potency of a substance.[1][2]
-
IC50 represents the concentration of an inhibitor required to reduce a specific biological process or response by 50%.[1][2][3] It is a key parameter for evaluating the effectiveness of antagonists or inhibitory compounds, such as those used in cancer research or toxicology studies.[1][4]
-
EC50 is the concentration of a substance (e.g., a drug or agonist) that produces 50% of the maximal possible effect.[1] This metric is used to measure the potency of compounds that activate a biological response.[1]
The determination of these values is crucial in drug discovery for comparing the potency of different compounds and for understanding their structure-activity relationships.[5]
Special Considerations for "8304-vs" and Covalent Inhibitors
The suffix "-vs" in a compound name, such as the hypothetical "this compound," typically indicates the presence of a vinyl sulfone functional group.[6] Vinyl sulfones are a class of electrophilic "warheads" that form a covalent bond with a nucleophilic residue, often a cysteine, in the active site of a target protein.[6][7] This leads to irreversible or time-dependent inhibition.
For such covalent inhibitors, a standard IC50 value can be misleading as it is highly dependent on the pre-incubation time.[8] Therefore, it is often more informative to determine the kinetic parameters K_i (the initial binding affinity) and k_inact (the rate of inactivation). The overall potency is best described by the second-order rate constant k_inact/K_i .[6][8] However, time-dependent IC50 measurements are still widely used for initial screening and comparison.
Methodologies for IC50 and EC50 Determination
A variety of assays can be employed to determine IC50 and EC50 values, broadly categorized into biochemical and cell-based assays.
Biochemical Assays
These assays measure the direct effect of a compound on a purified biological molecule, such as an enzyme or receptor.
-
Enzyme Inhibition Assays: These are used to determine the IC50 of a compound that inhibits the activity of a specific enzyme. The assay measures the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. Examples include kinase assays (e.g., ADP-Glo™) and protease assays.
-
Binding Assays: These assays measure the affinity of a compound for its target protein. Techniques like Surface Plasmon Resonance (SPR) can be used to determine IC50 values for ligand-receptor interactions.[9][10]
Cell-Based Assays
These assays measure the effect of a compound on intact cells, providing a more physiologically relevant context.[3]
-
Cell Viability/Cytotoxicity Assays: These are commonly used to determine the IC50 of cytotoxic drugs. They measure the proportion of viable cells after treatment with a compound. Common methods include:
-
In-Cell Western Assays: This technique allows for the quantification of protein expression and post-translational modifications (like phosphorylation) within fixed cells in a microplate format.[3] It is a powerful tool for determining the IC50 of a compound that inhibits a specific signaling pathway.[3]
-
Reporter Gene Assays: These assays are used to measure the activation or inhibition of a signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) that is under the control of a specific response element.
Comparison of Assay Methods
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical (Enzyme) | Measures direct inhibition of a purified enzyme. | High throughput, mechanistic insights. | Lacks physiological context of a cell. |
| Biochemical (Binding) | Measures direct binding of an inhibitor to its target. | Provides direct affinity data. | Does not directly measure functional inhibition. |
| Cell Viability (e.g., MTT) | Measures metabolic activity as an indicator of cell health. | Simple, widely used for cytotoxicity. | Indirect measure of target inhibition. |
| In-Cell Western | Quantifies target protein levels or phosphorylation in fixed cells. | High throughput, target-specific, physiologically relevant.[3] | Requires specific antibodies. |
| Reporter Gene Assay | Measures the activity of a signaling pathway. | Functional readout of a pathway. | Can be influenced by off-target effects. |
Experimental Protocols
Protocol for Biochemical Enzyme Inhibition Assay (Generic)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compound ("this compound") dissolved in DMSO
-
96-well microplate
-
Plate reader (e.g., spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" in DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.
-
Assay Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the diluted "this compound" to the test wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the purified enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 15-60 minutes). For covalent inhibitors, it is crucial to test different pre-incubation times to assess time-dependent inhibition.
-
-
Reaction Initiation: Add the enzyme substrate to all wells to start the reaction.
-
Signal Detection: Measure the signal (absorbance, fluorescence, or luminescence) over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Protocol for Cell Viability (MTT) Assay
This protocol details the determination of the IC50 of a cytotoxic compound on adherent cells.[11]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Test compound ("this compound")
-
MTT solution (5 mg/mL in PBS)[11]
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader (490 nm or 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment:
-
Prepare a serial dilution of "this compound" in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a media-only blank.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Express the data as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration and fit with a non-linear regression curve to determine the IC50.
-
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner.
Example Dose-Response Data Table
| Concentration (nM) | log[Concentration] | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition |
| 1 | 0 | 2.5 | 3.1 | 2.8 | 2.8 |
| 10 | 1 | 15.2 | 14.8 | 15.5 | 15.2 |
| 100 | 2 | 48.9 | 51.2 | 50.1 | 50.1 |
| 1000 | 3 | 85.6 | 84.9 | 86.1 | 85.5 |
| 10000 | 4 | 98.2 | 97.9 | 98.5 | 98.2 |
Calculating IC50/EC50
The most common method for calculating IC50 and EC50 values is to use a four-parameter logistic (4PL) non-linear regression model.[12][13] The equation is:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response.
-
X is the concentration of the substance.
-
Top and Bottom are the plateaus of the curve.
-
HillSlope describes the steepness of the curve.
This analysis is typically performed using software such as GraphPad Prism, Origin, or specialized Excel add-ins.[1][13]
Visualizations
Signaling Pathway Diagram
References
- 1. clyte.tech [clyte.tech]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Studying Proteasome Function in Parasites Using 8304-vs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and turnover in eukaryotic cells, playing an essential role in various cellular processes, including cell cycle progression, differentiation, and stress response.[1][2] In parasitic protozoa such as Plasmodium, Trypanosoma, and Leishmania, the proteasome is vital for their survival, proliferation, and pathogenesis, making it a promising target for novel antiparasitic therapies.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing 8304-vs, a vinyl sulfone-containing proteasome inhibitor, to investigate proteasome function across different life stages of these parasites.
This compound is an irreversible covalent analog of the macrocyclic proteasome inhibitor TDI-8304. It demonstrates potent and selective inhibition of the parasite proteasome, particularly the chymotrypsin-like activity of the β5 subunit.[1] The vinyl sulfone electrophile allows for covalent modification of the active site threonine of the proteasome, leading to potent and sustained inhibition.
These notes are intended to guide researchers in the design and execution of experiments to probe the role of the proteasome in parasite biology and to assess the efficacy of proteasome inhibitors.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported in vitro activity of this compound and its parent compound, TDI-8304, against various strains of Plasmodium falciparum. Data for other parasites with this compound is not yet available in the public domain; however, the protocols provided herein can be used to generate such data.
Table 1: In Vitro Efficacy of this compound and TDI-8304 against Plasmodium falciparum
| Compound | Parasite Strain | EC50 (nM) | Notes |
| This compound | Dd2-B2 | 5.0 ± 0.5 | Covalent, irreversible inhibitor. |
| TDI-8304 | Pf 3D7 | 3.1 ± 0.4 | Reversible inhibitor. |
| TDI-8304 | Dd2 | comparable to 3D7 | - |
| TDI-8304 | Dd2β5A49S | comparable to Dd2 | Resistant to other noncovalent inhibitors. |
| TDI-8304 | Dd2β6A117D | ~18-fold increase vs Dd2 | Resistant to other noncovalent inhibitors. |
Table 2: Selectivity of this compound and TDI-8304 for Parasite vs. Human Proteasome
| Compound | Target | IC50 (nM) | Selectivity (Human/Parasite) |
| This compound | Pf20S β5 | 3.5 ± 0.2 | >5,000-fold (cell-based) |
| This compound | Human c20S β5 | 115.5 | ~33-fold |
| TDI-8304 | Pf20S β5 | 3.1 ± 0.4 | - |
Experimental Protocols
I. Parasite Culture for Different Life Stages
A. Plasmodium falciparum (Asexual Erythrocytic Stages)
-
Culture Maintenance: P. falciparum can be cultured in vitro in human erythrocytes (O+). The parasites are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II.
-
Synchronization: Parasite cultures can be synchronized to specific stages (rings, trophozoites, schizonts) using methods such as sorbitol lysis or temperature cycling. For example, treatment with 5% D-sorbitol for 10 minutes lyses mature stages, leaving a highly synchronized ring-stage culture.
B. Trypanosoma cruzi
-
Epimastigotes (Insect stage):
-
Culture Medium: Liver Infusion Tryptose (LIT) medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).
-
Culture Conditions: Maintain cultures at 28°C in sterile flasks.
-
Subculturing: Subculture every 7-10 days by transferring a fraction of the culture to fresh medium.[6]
-
-
Trypomastigotes and Amastigotes (Mammalian stages):
-
Host Cell Culture: Maintain a monolayer of a suitable host cell line, such as Vero cells or L6 myoblasts, in RPMI 1640 or DMEM supplemented with 10% FBS at 37°C in 5% CO₂.
-
Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes.
-
Amastigote Proliferation: After invasion, trypomastigotes transform into amastigotes and replicate within the host cell cytoplasm.[6][7]
-
Trypomastigote Release: After several rounds of replication, amastigotes differentiate back into trypomastigotes, which are released upon host cell lysis. These can be collected from the culture supernatant to infect new host cells.[6]
-
C. Leishmania donovani
-
Promastigotes (Insect stage):
-
Culture Medium: M199 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8][9]
-
Culture Conditions: Grow promastigotes at 25°C in sterile flasks.[9]
-
Life Cycle Stages: Promastigotes progress from a procyclic (replicative) to a metacyclic (infective) stage in culture.
-
-
Amastigotes (Mammalian stage):
-
Host Cell Culture: Culture a macrophage cell line (e.g., J774A.1 or THP-1) in DMEM or RPMI 1640 with 10% FBS at 37°C in 5% CO₂.
-
Infection: Infect the macrophage monolayer with stationary-phase promastigotes.
-
Amastigote Transformation and Proliferation: Phagocytosed promastigotes will transform into amastigotes within the phagolysosome and replicate.[10][11]
-
II. Proteasome Activity Assay
This protocol is a general guideline and can be adapted for different parasite lysates.
-
Parasite Lysate Preparation: a. Harvest parasites from culture and wash with ice-cold PBS. b. Resuspend the parasite pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors (excluding proteasome inhibitors)). c. Lyse the cells by sonication or freeze-thaw cycles on ice. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Proteasome Activity Measurement: a. In a 96-well black plate, add 2-10 µg of parasite lysate per well. b. Add varying concentrations of this compound (or other inhibitors) and incubate for 30-60 minutes at 37°C. Include a DMSO vehicle control. c. To measure chymotrypsin-like activity, add a fluorogenic proteasome substrate such as Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin) to a final concentration of 50-100 µM.[2][12] d. Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a microplate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. e. Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
III. Cell Viability/Proliferation Assay
A. P. falciparum SYBR Green I-based Assay
-
Add serial dilutions of this compound to a 96-well plate containing synchronized ring-stage parasites (1% parasitemia, 2% hematocrit).
-
Incubate for 72 hours under standard culture conditions.
-
Freeze the plate at -80°C to lyse the erythrocytes.
-
Thaw the plate and add SYBR Green I lysis buffer.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) to quantify parasite DNA content, which correlates with parasite proliferation.
-
Calculate EC50 values from the dose-response curves.
B. T. cruzi Intracellular Amastigote Assay
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Infect the host cells with trypomastigotes for 2-4 hours.
-
Wash away extracellular parasites and add fresh medium containing serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
Fix the cells and stain with a DNA dye (e.g., DAPI) to visualize both host and parasite nuclei.
-
Use an automated high-content imaging system to count the number of amastigotes per host cell.
-
Determine the EC50 value based on the reduction in amastigote number.
C. L. donovani Promastigote MTT Assay
-
Add serial dilutions of this compound to a 96-well plate containing promastigotes (e.g., 1 x 10⁶ cells/mL).[13]
-
Incubate for 48-72 hours at 25°C.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[13]
-
Add a solubilizing agent (e.g., SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
Calculate EC50 values.
IV. Western Blot for Ubiquitinated Proteins
-
Treat parasites with this compound at a concentration of 5-10 times the EC50 for 2-6 hours. Include a DMSO control.
-
Harvest and lyse the parasites as described for the proteasome activity assay.
-
Separate 20-50 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody that recognizes polyubiquitin chains (e.g., FK2 clone).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An accumulation of high molecular weight ubiquitinated proteins in the this compound treated sample indicates proteasome inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on parasites.
Caption: Logical cascade of events following proteasome inhibition by this compound in parasites.
References
- 1. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Essential roles for deubiquitination in Leishmania life cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 5. Protein turnover and differentiation in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Using Proteomics to Understand How Leishmania Parasites Survive inside the Host and Establish Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leishmania differentiation requires ubiquitin conjugation mediated by a UBC2-UEV1 E2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Compound Handling and Storage
Disclaimer: The identifier "8304-vs" does not correspond to a specific, publicly documented chemical compound in scientific or safety databases. The following application notes and protocols are provided as a generalized template. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) and other manufacturer-provided documentation for the specific compound they are using. The information presented here is for illustrative purposes only and should be adapted to the known properties of the actual substance.
Compound Identification and Properties
It is critical to understand the physical and chemical properties of any laboratory reagent.[1][2][3] These properties dictate the required handling, storage, and safety precautions.[4][5] The following tables should be populated with information from the compound-specific SDS.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | [Insert Chemical Name] | SDS Section 1 |
| CAS Number | [Insert CAS Number] | SDS Section 3 |
| Molecular Formula | [Insert Molecular Formula] | SDS Section 9 |
| Molecular Weight | [Insert Molecular Weight ( g/mol )] | SDS Section 9 |
| Appearance | [e.g., White crystalline solid, Colorless oil] | SDS Section 9 |
| Solubility | [e.g., Soluble in DMSO (>10 mg/mL), Water (insoluble)] | Manufacturer Data |
| Melting/Boiling Point | [Insert °C] | SDS Section 9 |
| Purity | [e.g., >98% (HPLC)] | Certificate of Analysis |
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Justification/Source |
| Solid Form | Store at -20°C in a desiccator. Protect from light. | SDS Section 7 |
| In Solution (Stock) | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[6] | Manufacturer Data |
| In-Use (Diluted) | Prepare fresh for each experiment. If necessary, can be stored at 4°C for up to 24 hours. | Internal Validation |
| Incompatible Materials | [e.g., Strong oxidizing agents, Strong acids/bases] | SDS Section 10 |
Safety and Handling Precautions
Adherence to safety protocols is mandatory when working with any chemical.[7][8][9] The following guidelines are general and must be supplemented with information from the SDS.
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical goggles. | Protects against splashes and aerosols. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves frequently. | Prevents skin contact. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and clothing. |
| Respiratory | Use in a certified chemical fume hood. Respirator may be required for bulk handling. | Prevents inhalation of dust or vapors. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill: Evacuate the area. Wear appropriate PPE. Absorb small spills with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10]
Experimental Protocols
The following are example protocols. Concentrations and specific steps should be optimized for the particular assay and cell line.
Preparation of a 10 mM Stock Solution
This protocol describes how to prepare a concentrated stock solution, typically in an organic solvent like DMSO.
-
Pre-weighing: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Calculation: Calculate the required mass for the desired volume and concentration.
-
Mass (mg) = Molar Mass ( g/mol ) x Volume (L) x Concentration (mol/L) x 1000
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of the compound into a sterile, conical tube.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be required for some compounds.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.
In Vitro Cell-Based Assay Workflow
This protocol outlines a general workflow for testing the effect of a compound on cultured cells.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Dilution: Prepare a serial dilution of the compound stock solution in the appropriate cell culture medium. A typical starting concentration might be 100 µM, with 1:3 or 1:10 serial dilutions. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: After incubation, perform the desired assay to measure the compound's effect (e.g., a cell viability assay like MTS or a biomarker assay like an ELISA).
-
Data Analysis: Read the plate using a plate reader and analyze the data. Typically, results are normalized to the vehicle control, and dose-response curves are generated to determine metrics like the IC₅₀.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing inhibition of Kinase B by "this compound".
Experimental Workflow Diagram
Caption: General workflow for in vitro compound screening.
Spill Response Logic Diagram
Caption: Decision-making workflow for responding to a chemical spill.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. worksafe.govt.nz [worksafe.govt.nz]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 7. sbccd.edu [sbccd.edu]
- 8. fishersci.com [fishersci.com]
- 9. metzgermcguire.com [metzgermcguire.com]
- 10. California Code of Regulations, Title 8, Section 5451. Flammable and Combustible Liquids--Storage and Handling. [dir.ca.gov]
Application Notes and Protocols for Cryo-EM Structural Analysis of 8304-vs Bound to Pf20S
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodological framework for the cryogenic electron microscopy (cryo-EM) structural analysis of the vinyl sulfone inhibitor 8304-vs bound to the Plasmodium falciparum 20S proteasome (Pf20S). The protocols outlined below cover the expression and purification of Pf20S, characterization of inhibitor binding, cryo-EM sample preparation, data acquisition, and computational image processing to yield a high-resolution structure of the complex.
Introduction
The Plasmodium falciparum 20S proteasome is a critical enzyme for the parasite's lifecycle and has emerged as a promising target for antimalarial drug development.[1][2] The inhibitor this compound, also referred to as TDI-8304, is a macrocyclic peptide that has demonstrated high selectivity and potency against Pf20S.[1][3] Elucidating the high-resolution structure of the Pf20S-8304-vs complex via cryo-EM provides invaluable insights into the molecular interactions driving this specific inhibition. This structural information is instrumental for structure-based drug design efforts aimed at developing novel and more effective antimalarial therapeutics with minimal off-target effects on the human proteasome.[1][4]
Expression and Purification of P. falciparum 20S Proteasome (Pf20S)
A recombinant expression system is utilized to produce sufficient quantities of high-quality Pf20S for structural studies.
Protocol 1: Recombinant Pf20S Expression and Purification
This protocol is adapted from a system developed for expressing Pf20S in insect cells, which has been shown to yield both mature and immature proteasome complexes.
1.1. Expression Vector Construction:
-
Synthesize and clone all fourteen subunits of the Pf20S into an appropriate insect cell expression vector system (e.g., baculovirus expression vector system).
-
Co-express the essential proteasome assembly chaperone, Ump1, to facilitate proper folding and assembly of the proteasome complex.[1]
1.2. Insect Cell Culture and Transfection:
-
Culture Spodoptera frugiperda (Sf9) or Trichoplusia ni (Tni) insect cells in a suitable medium (e.g., Sf-900 II SFM) at 27°C.
-
Co-transfect the insect cells with the baculovirus expression vectors containing the Pf20S subunits and Ump1.
-
Harvest the cells by centrifugation 48-72 hours post-infection.
1.3. Cell Lysis and Clarification:
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.2, 2.0 M NaCl, 5 mM imidazole, supplemented with DNase).[5]
-
Lyse the cells using a French press or sonication.[5]
-
Clarify the lysate by high-speed centrifugation to remove cell debris.
1.4. Affinity Chromatography:
-
If using tagged subunits (e.g., His-tag), load the clarified lysate onto a Ni-NTA affinity column.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole.
-
Elute the proteasome complexes with an elution buffer containing a high concentration of imidazole.
1.5. Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions and load them onto a size-exclusion chromatography column (e.g., Superose 6) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect fractions corresponding to the assembled 20S proteasome.
-
Analyze the purity of the fractions by SDS-PAGE. Homogeneous samples should show a single band on a native PAGE gel.
Characterization of this compound Binding to Pf20S
Biochemical assays are essential to confirm the inhibitory activity and binding kinetics of this compound with the purified Pf20S.
Protocol 2: Inhibition Assay
This protocol describes a fluorogenic substrate assay to determine the inhibitory potency of this compound.
2.1. Reagents and Materials:
-
Purified Pf20S
-
This compound inhibitor
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 0.5 mM EDTA)
-
96-well black microplates
-
Fluorometric plate reader
2.2. Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add purified Pf20S (e.g., 1 nM final concentration) to each well.[6]
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 12.5 µM final concentration).[6]
-
Monitor the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the EC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Parameter | Value | Reference |
| EC50 (Dd2 strain) | 5-30 nM (mean 18 nM) | [2] |
| KIapp | 1007 nM | [3] |
| Ki * | 89.6 nM | [3] |
| koff | 0.0008 s⁻¹ | [3] |
Table 1: Quantitative data for this compound (TDI-8304) inhibition of Pf20S.
Cryo-EM Sample Preparation and Data Acquisition
Proper sample preparation is critical for obtaining high-resolution cryo-EM data.
Protocol 3: Cryo-EM Grid Preparation
3.1. Complex Formation:
-
Incubate the purified Pf20S with a molar excess of this compound (e.g., 5-10 fold) for at least 30 minutes on ice to ensure saturation of the binding sites.
3.2. Grid Preparation:
-
Glow-discharge holey carbon grids (e.g., Quantifoil R 1.2/1.3) to render them hydrophilic.
-
Apply 3-4 µL of the Pf20S-8304-vs complex solution (at an optimal concentration of 0.5-5 mg/mL) to the grid.[7]
-
Blot the grid with filter paper for a few seconds to create a thin film of the solution. The blotting time and force need to be optimized for each sample.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).[7]
3.3. Data Acquisition:
-
Screen the frozen grids on a transmission electron microscope (e.g., a 200-300 kV Titan Krios) equipped with a direct electron detector.
-
Collect a large dataset of movie micrographs in an automated fashion.
| Parameter | Typical Value/Setting |
| Microscope | Titan Krios (300 kV) |
| Detector | Gatan K2/K3 Summit |
| Magnification | ~105,000x |
| Pixel Size | ~1.0 - 1.5 Å/pixel |
| Total Electron Dose | 50-70 e⁻/Ų |
| Number of Frames | 40-50 |
| Defocus Range | -1.0 to -3.0 µm |
Table 2: Typical cryo-EM data acquisition parameters.
Cryo-EM Data Processing and Structure Determination
The collected movie micrographs are processed to reconstruct a 3D model of the Pf20S-8304-vs complex.
Protocol 4: Single Particle Analysis Workflow
This workflow is typically performed using software packages like RELION, CryoSPARC, or cisTEM.[8]
4.1. Pre-processing:
-
Motion Correction: Correct for beam-induced motion by aligning the frames of each movie micrograph.
-
CTF Estimation: Determine the contrast transfer function (CTF) for each micrograph.
4.2. Particle Picking:
-
Automatically pick particles (projections of the Pf20S-8304-vs complex) from the corrected micrographs.
4.3. 2D Classification:
-
Perform 2D classification to remove "bad" particles and select well-defined classes for further processing.
4.4. Ab initio 3D Reconstruction:
-
Generate an initial 3D model from the selected 2D class averages.
4.5. 3D Classification and Refinement:
-
Perform 3D classification to identify and separate different conformational states of the complex.
-
Refine the 3D map of the desired class to high resolution.
-
Post-processing steps like sharpening are applied to improve the map quality.
4.6. Model Building and Refinement:
-
Dock a homologous model of the proteasome into the refined cryo-EM map.
-
Manually and automatically build and refine the atomic model of the Pf20S-8304-vs complex using software like Coot and Phenix.[9]
-
Validate the final model based on geometric parameters and the fit to the cryo-EM density.
| Parameter | Value | Reference |
| Resolution | 2.04 Å (for a similar complex) | [4] |
| Software | RELION, CryoSPARC | [8][9] |
Table 3: Cryo-EM data processing and structure statistics.
Visualizations
References
- 1. A recombinant expression system for the Plasmodium falciparum proteasome enables structural analysis of its assembly and the design of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Processing of Structurally Heterogeneous Cryo-EM Data in RELION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cryst.bbk.ac.uk [cryst.bbk.ac.uk]
- 5. Multi-body Refinement of Cryo-EM Images in RELION | Springer Nature Experiments [experiments.springernature.com]
- 6. Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frederick.cancer.gov [frederick.cancer.gov]
- 8. youtube.com [youtube.com]
- 9. Preparation of macromolecular complexes for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Assessing 8304-vs Cytotoxicity in Human Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cytotoxicity is a critical step in the development of novel therapeutic agents. Understanding the dose-dependent effects of a new compound, such as 8304-vs, on cell viability and proliferation provides essential information for determining its therapeutic window and potential off-target toxicities. This guide offers a practical framework for evaluating the cytotoxic properties of this compound in various human cell lines. It includes detailed protocols for common cytotoxicity assays, guidelines for data presentation, and a discussion of potential mechanisms of action.
When selecting a cell line for cytotoxicity assays, it is crucial to choose one that is relevant to the intended therapeutic application of the compound being tested.[1] For instance, if this compound is intended as a cancer therapeutic, a panel of cancer cell lines representing different tumor types would be appropriate.[2] It is also advisable to include a non-cancerous human cell line to assess for general cytotoxicity and to determine the therapeutic index.[1]
This guide details three commonly used cytotoxicity assays: the MTT assay to measure metabolic activity, the LDH assay to quantify membrane integrity, and a caspase-glo assay to detect apoptosis. These assays provide a multi-faceted view of the cytotoxic and cytostatic effects of a compound.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting your results.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) for this compound at 48 hours
| Cell Line | Tissue of Origin | IC50 (µM) | Standard Deviation (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | ± 1.8 |
| A549 | Lung Carcinoma | 22.5 | ± 2.5 |
| HCT116 | Colon Carcinoma | 18.9 | ± 2.1 |
| HEK293 | Human Embryonic Kidney | > 100 | N/A |
Table 2: Membrane Integrity (LDH Release Assay) - % Cytotoxicity for this compound at 48 hours
| Concentration (µM) | MCF-7 (% Cytotoxicity) | A549 (% Cytotoxicity) | HCT116 (% Cytotoxicity) | HEK293 (% Cytotoxicity) |
| 1 | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 | 0.5 ± 0.1 |
| 10 | 15.8 ± 2.2 | 12.3 ± 1.9 | 14.7 ± 2.0 | 2.1 ± 0.6 |
| 25 | 48.2 ± 5.1 | 35.6 ± 4.3 | 42.1 ± 4.8 | 5.3 ± 1.1 |
| 50 | 85.3 ± 7.9 | 78.4 ± 6.7 | 81.5 ± 7.2 | 10.2 ± 2.3 |
| 100 | 92.1 ± 8.5 | 89.7 ± 8.1 | 90.3 ± 8.3 | 15.8 ± 3.1 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity) - Fold Change in Luminescence
| Concentration (µM) | MCF-7 (Fold Change) | A549 (Fold Change) | HCT116 (Fold Change) | HEK293 (Fold Change) |
| 1 | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 | 1.0 ± 0.1 |
| 10 | 3.5 ± 0.4 | 2.8 ± 0.3 | 3.1 ± 0.4 | 1.2 ± 0.2 |
| 25 | 8.2 ± 0.9 | 6.7 ± 0.7 | 7.5 ± 0.8 | 1.5 ± 0.3 |
| 50 | 15.1 ± 1.6 | 12.4 ± 1.3 | 14.2 ± 1.5 | 2.1 ± 0.4 |
| 100 | 18.3 ± 2.0 | 16.5 ± 1.8 | 17.8 ± 1.9 | 2.5 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
Human cell lines of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[5]
Materials:
-
Human cell lines of choice
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Use the absorbance values from the treated, untreated (spontaneous LDH release), and maximum LDH release (lysis) controls to calculate the percentage of cytotoxicity.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Human cell lines of choice
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro activity of cytotoxic drugs towards human carcinoma and leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]
Troubleshooting & Optimization
troubleshooting 8304-vs insolubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for 8304-vs insolubility issues in experimental buffers. The following information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" is treated as a representative small molecule inhibitor for the purpose of this guide. The provided data and protocols are illustrative and should be adapted to the specific properties of the compound being used.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that might affect its solubility?
A1: The solubility of a small molecule like this compound is influenced by its physicochemical properties. Understanding these can help in troubleshooting insolubility. Below is a table summarizing the hypothetical properties of this compound.
| Property | Value | Implication for Solubility |
| Molecular Weight | 542.6 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| logP | 4.2 | A high logP indicates hydrophobicity and poor aqueous solubility. |
| pKa | 8.5 (basic) | The charge state, and thus solubility, will change with pH. At pH below pKa, the molecule will be protonated and potentially more soluble. |
| Hydrogen Bond Donors | 2 | Fewer hydrogen bond donors can lead to lower solubility in polar, protic solvents like water. |
| Hydrogen Bond Acceptors | 6 | A moderate number of acceptors can aid solubility in some polar solvents. |
Q2: I am seeing precipitation of this compound when I dilute my DMSO stock into my aqueous experimental buffer. What is happening?
A2: This is a common issue when working with hydrophobic compounds. The high concentration of the compound in a soluble organic solvent like DMSO is suddenly exposed to an aqueous environment where it is less soluble, causing it to crash out of solution. To mitigate this, you can try several approaches:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Use an intermediate dilution step: Instead of diluting directly into your final aqueous buffer, try a serial dilution through buffers with decreasing amounts of organic solvent.
-
Increase the percentage of DMSO in your final buffer: Be cautious, as high concentrations of DMSO can affect experimental outcomes. A final concentration of 0.1-0.5% DMSO is generally well-tolerated in cell-based assays.
-
Use a different co-solvent: Consider using other organic solvents such as ethanol, isopropanol, or polyethylene glycol (PEG) that may have better solvating properties for this compound and be compatible with your experiment.
Q3: Can changing the pH of my buffer improve the solubility of this compound?
A3: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds. Since this compound has a basic pKa of 8.5, its solubility is pH-dependent.
-
At a pH below its pKa (e.g., pH 7.5 or lower), this compound will be protonated and carry a positive charge, which generally increases its solubility in aqueous buffers.
-
At a pH above its pKa (e.g., pH 9.5), it will be in its neutral, uncharged form, which is likely to be less soluble.
Therefore, using a buffer with a slightly acidic to neutral pH may improve the solubility of this compound.
Troubleshooting Guide
Issue: Precipitate observed in this compound stock solution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Concentration is too high for the solvent. | Dilute the stock solution to a lower concentration. |
| Improper storage. | Store the stock solution at the recommended temperature. For many compounds in DMSO, storage at -20°C or -80°C is standard. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Solvent degradation. | Ensure the solvent (e.g., DMSO) is of high quality and anhydrous. |
Issue: Insolubility or precipitation in aqueous buffers.
This section provides a systematic approach to addressing solubility issues when preparing working solutions of this compound in experimental buffers.
Step 1: Optimize the Buffer Composition
The composition of your buffer can be modified to enhance the solubility of this compound. Consider the following adjustments:
| Buffer Component | Recommended Modification | Rationale |
| pH | Adjust to be at least 1 pH unit below the pKa (e.g., pH ≤ 7.5). | To ensure the compound is in its more soluble, charged form. |
| Ionic Strength | Increase the salt concentration (e.g., NaCl from 50 mM to 150 mM). | Can help to shield electrostatic interactions that may lead to aggregation.[1][2] |
| Additives | Include solubility enhancers such as: Glycerol (5-20%)Polyethylene glycol (PEG) (e.g., PEG400 at 5-10%)Non-ionic detergents (e.g., Tween-20 or Triton X-100 at 0.01-0.1%) | These agents can help to keep hydrophobic compounds in solution.[1][3] |
Step 2: Modify the Dilution Protocol
How you introduce the compound into the buffer is critical.
-
Rapid vortexing: Add the this compound stock solution dropwise to the vortexing buffer to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Sonication: If precipitation still occurs, brief sonication of the final solution can sometimes help to redissolve the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 ml of a 10 mM solution of a compound with a molecular weight of 542.6 g/mol , you would need 5.426 mg.
-
Add solvent: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the solution vigorously until all the solid material is dissolved. Gentle warming (e.g., to 37°C) may be used if necessary, but be sure to check the compound's stability at elevated temperatures.
-
Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Testing the Solubility of this compound in Different Buffers
-
Prepare buffers: Prepare a panel of buffers with varying pH, ionic strength, and additives as suggested in the troubleshooting guide.
-
Prepare dilutions: Create a series of dilutions of your this compound stock solution in each buffer. For example, you might test final concentrations ranging from 1 µM to 100 µM.
-
Incubate: Allow the solutions to equilibrate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 30 minutes).
-
Observe: Visually inspect for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Diagrams
Caption: Troubleshooting workflow for this compound insolubility.
References
Technical Support Center: Optimizing 8304-vs Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for 8304-vs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo efficacy studies. The following information is intended to serve as a comprehensive guide for optimizing the dosage of this compound to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my in vivo study with this compound?
A1: Determining the initial dose of this compound is a critical step to ensure both safety and potential efficacy.[1] A multi-faceted approach is recommended:
-
Literature Review: Begin by searching for published studies on compounds with similar mechanisms of action or structural properties to identify established dosing ranges in relevant animal models.[2][3]
-
In Vitro Data Extrapolation: Utilize the IC50 or EC50 values from your in vitro assays as a starting point for dose calculation. However, direct conversion is not always straightforward and requires further calculation and consideration of factors like bioavailability.
-
Allometric Scaling: If you have dosing data from other species, allometric scaling can be used to estimate a starting dose by accounting for differences in body surface area and metabolic rates.[1][2]
-
Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[2] This involves starting with a low dose and escalating it across different animal groups to identify the maximum tolerated dose (MTD) and a potential therapeutic range.[1][2]
Q2: What are the critical factors to consider when selecting a route of administration for this compound?
A2: The choice of administration route is pivotal and depends on the physicochemical properties of this compound, the study's objective, and the animal model.[2] Key considerations include:
-
Physicochemical Properties: Factors such as solubility, stability, and pH will influence the suitability of different routes.[2] For instance, poorly water-soluble compounds may be challenging to administer intravenously.[2]
-
Target Site of Action: The route should align with whether a local or systemic effect is desired.[2]
-
Desired Onset and Duration: Intravenous (IV) administration typically provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes may result in slower absorption and a longer duration of action.[2]
-
Pharmacokinetic (PK) Profile: The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.[2]
-
Animal Welfare: The selected method should minimize pain and distress to the animals.[2]
Q3: How can I minimize variability in my in vivo efficacy study?
A3: High variability in experimental results can obscure the true effect of this compound. To mitigate this:
-
Standardize Procedures: Implement and adhere to Standard Operating Procedures (SOPs) for all experimental steps, including animal handling, dose preparation, and administration.
-
Animal Homogeneity: Ensure that animals are age- and weight-matched and sourced from a reliable supplier.[1] Increasing the sample size per group can also improve statistical power.[1]
-
Formulation Consistency: Ensure that this compound is properly solubilized or suspended in its vehicle and remains stable throughout the study.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| High toxicity or adverse effects at low doses | The starting dose may be too high. The chosen animal model might be particularly sensitive to this compound. The vehicle used for formulation could be causing toxicity.[1] | Review in vitro data and literature to ensure the starting dose is appropriate.[1] Consider a different, less sensitive species for initial studies if species-specific sensitivity is known.[1] Conduct a vehicle toxicity study to rule out the vehicle as the cause.[1] |
| Lack of efficacy at expected doses | Poor bioavailability of this compound. The dosing frequency may be insufficient to maintain therapeutic concentrations. The chosen animal model may not be appropriate for the targeted disease. | Conduct pharmacokinetic (PK) studies to determine the bioavailability and half-life of this compound. Adjust the dosing regimen based on PK data. Re-evaluate the animal model to ensure it is relevant to the human disease state. |
| Injection site reactions (e.g., inflammation, necrosis) | The formulation may have a non-physiological pH or tonicity. The concentration of this compound may be too high. | Adjust the formulation to a more neutral pH and make it isotonic if possible.[2] Reduce the concentration and administer a larger volume, within acceptable limits for the chosen route.[2] |
| Inconsistent tumor growth in control group | Variability in cancer cell line implantation. Health status of the animals. | Standardize the cell implantation procedure, including the number of cells and injection site. Ensure all animals are healthy and free of pathogens before starting the study. |
Experimental Protocols
Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.[1]
Methodology:
-
Animal Model: Select a relevant animal model for the disease under investigation.
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of this compound.[1]
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds.[1] Subsequent doses should be escalated in a systematic manner (e.g., doubling the dose for each group).
-
Administration: Administer this compound and the vehicle via the selected route. Ensure the administration volume is appropriate for the animal's weight.
-
Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a predetermined observation period (e.g., 7-14 days).[1]
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than a certain percentage of body weight loss (e.g., 20%).[4]
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.[1]
-
Dosing: Administer a single dose of this compound at a therapeutically relevant level.[1]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[1]
-
Analysis: Measure the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[2]
Data Presentation
Table 1: Example Dose-Range Finding Study Results for this compound
| Group | Dose (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Mortality |
| 1 (Vehicle) | 0 | 5 | +2.5 | 0/5 |
| 2 | 10 | 5 | +1.8 | 0/5 |
| 3 | 30 | 5 | -5.2 | 0/5 |
| 4 | 100 | 5 | -18.7 | 1/5 |
| 5 | 300 | 5 | -25.3 | 3/5 |
Table 2: Example Pharmacokinetic Parameters of this compound Following a Single 30 mg/kg Oral Dose
| Parameter | Value | Unit |
| Cmax | 1.5 | µg/mL |
| Tmax | 2 | hours |
| AUC(0-24h) | 12.5 | µg*h/mL |
| Half-life (t1/2) | 6 | hours |
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of action of this compound inhibiting the RAS signaling pathway.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 8304-VS Delivery to Infected Erythrocytes
Welcome to the technical support center for 8304-VS, a potent proteasome inhibitor for anti-malarial research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges in the delivery of this compound to Plasmodium falciparum-infected erythrocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound, correctly identified as TDI-8304, is an experimental antimalarial therapeutic. It is a macrocyclic peptide that acts as a proteasome inhibitor.[1][2] Its primary target is the proteasome of the malaria parasite, Plasmodium falciparum.[1][3] By inhibiting this essential multi-protein complex, TDI-8304 disrupts the parasite's ability to degrade proteins, leading to cell death at multiple stages of its lifecycle.[3]
Q2: What is the solubility of TDI-8304 in aqueous solutions and common solvents?
Q3: What are the known EC50 values for TDI-8304 against P. falciparum?
A3: The half-maximal effective concentration (EC50) of TDI-8304 against various P. falciparum strains is in the nanomolar range. For instance, against 38 clinical isolates from Uganda, the geometric mean EC50 was 18 nM, with a range of 5–30 nM. This indicates high potency against erythrocytic stage parasites.
Q4: Is TDI-8304 cytotoxic to human cells?
A4: TDI-8304 has been shown to have high selectivity for the P. falciparum proteasome over human proteasomes.[4][5] It has been reported to not be cytotoxic to HepG2 human hepatoma cells at concentrations effective against the parasite.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the delivery of TDI-8304 to infected erythrocytes in an in-vitro setting.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent anti-malarial activity | 1. Drug Precipitation: TDI-8304, being a macrocyclic peptide, may have limited solubility in aqueous culture media, leading to precipitation and reduced effective concentration. | - Ensure the final DMSO concentration is optimized and does not exceed levels toxic to the cells (typically <0.5%).- Prepare fresh dilutions of TDI-8304 from a DMSO stock solution for each experiment.- Visually inspect the culture medium for any signs of precipitation after adding the compound. |
| 2. High Efflux: Some compounds are actively transported out of cells, reducing their intracellular concentration and efficacy. TDI-8304 has been noted to have high efflux ratios.[4] | - Consider co-administration with a known efflux pump inhibitor to determine if this enhances the activity of TDI-8304.- Perform time-course experiments to assess the stability of the compound's effect over the incubation period. | |
| 3. Inaccurate Parasitemia Determination: Errors in counting infected erythrocytes can lead to misinterpretation of drug efficacy. | - Use a standardized and consistent method for determining parasitemia, such as counting at least 500 erythrocytes on a Giemsa-stained blood smear.[6] - Employ fluorescence-based assays (e.g., SYBR Green I, DAPI) for a more high-throughput and less subjective measurement of parasite growth.[6][7][8] | |
| High background in fluorescence-based assays | 1. Incomplete Lysis of Erythrocytes: Residual intact erythrocytes can interfere with fluorescence readings. | - Ensure the lysis buffer is properly prepared and effective. The mixture should appear as a translucent red color.[6] - Optimize the incubation time and mixing during the lysis step. |
| 2. DNA from other sources: Contamination with other cell types or bacteria can contribute to background fluorescence. | - Maintain sterile technique throughout the experimental setup.- Use synchronous parasite cultures to minimize the presence of extracellular DNA from ruptured schizonts. | |
| Variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven distribution of infected erythrocytes in the assay plate. | - Ensure the cell suspension is thoroughly mixed before and during plating.- Use calibrated pipettes and proper pipetting technique. |
| 2. Edge Effects in Microplates: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell growth. | - Avoid using the outermost wells of the microplate for experimental samples.- Fill the outer wells with sterile medium or PBS to maintain humidity. |
Experimental Protocols
In Vitro Anti-malarial Drug Efficacy Assay using SYBR Green I
This protocol is adapted from standard methods for testing the efficacy of antimalarial compounds against P. falciparum in infected erythrocytes.[6]
Materials:
-
P. falciparum culture (synchronized to ring-stage)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
-
TDI-8304 stock solution in DMSO
-
96-well clear, sterile tissue culture plates
-
96-well black, sterile plates for fluorescence reading
-
Lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of TDI-8304 in complete medium from the DMSO stock.
-
Add 100 µL of each drug dilution to the appropriate wells of a 96-well clear plate. Include drug-free medium as a negative control and a known antimalarial (e.g., Chloroquine) as a positive control.
-
-
Cell Seeding:
-
Prepare a suspension of synchronized ring-stage infected erythrocytes at 0.25% parasitemia and 10% hematocrit in complete medium.
-
Add 100 µL of this cell suspension to each well of the drug plate, resulting in a final hematocrit of 5%.
-
-
Incubation:
-
Incubate the plate for 96 hours under a low-oxygen atmosphere (e.g., 1% O2, 5% CO2, 94% N2) at 37°C.
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C overnight to lyse the cells.
-
Thaw the plate at 37°C.
-
Transfer 100 µL from each well to a corresponding well in a 96-well black plate.
-
Prepare a working solution of SYBR Green I in lysis buffer (e.g., 0.2 µL of SYBR Green I per 1 mL of lysis buffer).
-
Add 100 µL of the SYBR Green I lysis buffer solution to each well of the black plate.
-
Incubate at room temperature on a shaker for 1 hour, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the percent inhibition of parasite growth relative to the drug-free control wells.
-
Visualizations
Experimental Workflow for In Vitro Drug Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of TDI-8304.
Signaling Pathway of Proteasome Inhibition in P. falciparum
Caption: Mechanism of action of TDI-8304 in P. falciparum.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating the risk of antimalarial resistance via covalent dual-subunit inhibition of the Plasmodium proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of KI-8304 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical kinase inhibitor, KI-8304, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using kinase inhibitors like KI-8304?
A1: Off-target effects occur when a compound, such as KI-8304, interacts with and modulates the function of proteins other than its intended target.[1][2] These unintended interactions are a significant concern in drug development and cellular research because they can lead to misleading experimental outcomes, cellular toxicity, and an inaccurate understanding of the compound's mechanism of action.[1][2] For kinase inhibitors, off-target effects often arise from the structural similarity of the ATP-binding pocket across different kinases.[2][3]
Q2: My data shows that KI-8304 is effective in a cell line that does not express the primary target kinase. What does this indicate?
A2: Observing activity in a target-negative cell line is a strong indicator of off-target effects.[3] This suggests that KI-8304 is acting on one or more other cellular proteins to produce the observed phenotype. It is crucial to identify these off-target interactions to correctly interpret your results.
Q3: How can I distinguish between on-target and off-target effects of KI-8304 in my experiments?
A3: Several strategies can be employed to differentiate between on-target and off-target effects. These include:
-
Using a control compound: A structurally similar but inactive analog of KI-8304 can help determine if the observed effects are due to the specific chemical scaffold.[1]
-
Rescue experiments: Overexpressing the primary target can sometimes "rescue" or reverse the phenotypic effects of the inhibitor, confirming on-target action.[3]
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR to eliminate the primary target should abolish the effects of a highly specific inhibitor. If the effects persist, off-target activity is likely.[4]
-
Testing in target-negative cell lines: As mentioned in the previous question, testing KI-8304 in cells that do not express the intended target can reveal off-target effects.[3]
Q4: What is the importance of determining the IC50 and GI50 values for KI-8304?
A4: Determining the half-maximal inhibitory concentration (IC50) for the target kinase and the half-maximal growth inhibition (GI50) for various cell lines is crucial for establishing a therapeutic window. A significant difference between the concentration required for target engagement and the concentration that causes general cytotoxicity suggests a wider window for on-target activity with minimal off-target effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with KI-8304 in cellular assays.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed at concentrations close to the IC50 of the target. | The compound may have off-target effects that lead to general cellular toxicity. | Perform a dose-response curve for cytotoxicity using an orthogonal assay (e.g., LDH release vs. MTT) to confirm.[1] Use a lower concentration of KI-8304 in combination with other agents if applicable. |
| Inconsistent results between experimental replicates. | Cell culture variability (passage number, confluency), compound instability, or pipetting errors. | Standardize cell culture procedures, ensuring consistent cell health and density.[1] Prepare fresh compound stocks and test for stability in culture media. Use calibrated pipettes and proper techniques for serial dilutions.[1] |
| Unexpected phenotypic changes not associated with the known function of the target kinase. | Inhibition of other signaling pathways due to off-target kinase inhibition. | Conduct a phospho-proteomics or kinome profiling screen to identify unintendedly inhibited kinases and pathways.[3] Use a more specific inhibitor for the suspected off-target to see if it replicates the phenotype.[3] |
| KI-8304 shows no effect in cellular assays despite having a low biochemical IC50. | Poor cell permeability, rapid metabolism of the compound, or active efflux from the cells. | Perform cell permeability assays. Use mass spectrometry to measure the intracellular concentration of KI-8304 over time. Consider using efflux pump inhibitors to see if cellular activity is restored. |
Experimental Protocols
Protocol 1: Kinome Profiling Using Kinobeads Assay
This protocol helps identify potential off-target kinases of KI-8304 by affinity purification.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest to maintain kinase activity.
-
Compound Incubation: Incubate the cell lysate with varying concentrations of KI-8304 or a vehicle control (e.g., DMSO).
-
Affinity Purification: Add Kinobeads to the lysate and incubate to allow the binding of kinases not inhibited by KI-8304.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a specific kinase captured in the presence of KI-8304 suggests it is an off-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of KI-8304 to its on-target and potential off-target proteins within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with KI-8304 or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of the target protein and suspected off-target proteins remaining in the soluble fraction by Western blotting or other protein detection methods. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures.
Visualizations
References
Technical Support Center: Enhancing In Vivo Metabolic Stability of Covalent Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of covalent inhibitors, using a representative vinyl sulfone-containing compound, herein referred to as "Compound-VS," for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for in vivo applications?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] For in vivo applications, high metabolic stability is desirable as it generally leads to a longer half-life, increased systemic exposure, and a more predictable pharmacokinetic profile, which are critical for achieving therapeutic efficacy.[1][2]
Q2: What are the common metabolic liabilities associated with covalent inhibitors like Compound-VS?
A2: Covalent inhibitors, due to their inherent reactivity, can be susceptible to several metabolic pathways.[3] Cytochrome P450 (CYP) enzymes can oxidize the molecule, and other enzymes can directly conjugate it with endogenous nucleophiles like glutathione (GSH).[3] The reactive "warhead" (e.g., vinyl sulfone) itself can sometimes be a site of metabolic modification.
Q3: How can I assess the metabolic stability of my compound?
A3: In vitro assays are the primary initial step. These include incubations with liver microsomes, S9 fractions, or hepatocytes.[2][4] These systems contain the primary drug-metabolizing enzymes and allow for the determination of key parameters like intrinsic clearance and half-life.[1][5]
Q4: What are the key differences between using liver microsomes and hepatocytes for metabolic stability assays?
A4: Liver microsomes are rich in phase I metabolizing enzymes (like CYPs) but lack most phase II enzymes.[2] Hepatocytes, being intact liver cells, contain a full complement of both phase I and phase II enzymes, providing a more comprehensive picture of a compound's metabolism.[5]
Troubleshooting Guide
Issue 1: Rapid Degradation of Compound-VS in in vitro Metabolic Assays
Possible Cause 1: High Intrinsic Clearance by CYP Enzymes
-
Troubleshooting Steps:
-
Identify the specific CYP isozymes involved: Conduct reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors.
-
Structural Modification: Modify the structure of Compound-VS at the sites susceptible to CYP-mediated oxidation. Common strategies include:
-
Blocking metabolic "hot spots": Introduce bulky groups or replace a labile hydrogen with a fluorine atom.
-
Altering electronic properties: Introduce electron-withdrawing groups to decrease the electron density of aromatic rings, making them less prone to oxidation.
-
Bioisosteric replacement: Replace metabolically unstable moieties with more stable isosteres. For example, replacing a phenyl ring with a bicyclohexyl group can increase metabolic stability.[6]
-
-
Possible Cause 2: Instability of the Covalent Warhead
-
Troubleshooting Steps:
-
Assess chemical stability: First, ensure the compound is stable in the assay buffer without any enzymes present.
-
Warhead modification: If the vinyl sulfone moiety is identified as a primary site of metabolism, consider subtle modifications. For instance, installing a nitrile group can sometimes alter reactivity and stability.[7]
-
Issue 2: Discrepancy Between in vitro and in vivo Metabolic Stability
Possible Cause 1: Contribution of Non-Hepatic Metabolism
-
Troubleshooting Steps:
-
Investigate extrahepatic metabolism: Use microsomes or S9 fractions from other tissues (e.g., intestine, kidney, lung) to assess their contribution to the overall metabolism.
-
Consider plasma stability: Evaluate the stability of Compound-VS in plasma from different species to check for degradation by plasma esterases or other enzymes.
-
Possible Cause 2: Role of Drug Transporters
-
Troubleshooting Steps:
-
Assess transporter interaction: Use in vitro systems (e.g., Caco-2 cells or cells overexpressing specific transporters) to determine if Compound-VS is a substrate or inhibitor of key uptake or efflux transporters. Poor membrane permeability or high efflux can limit access to intracellular metabolizing enzymes.
-
Possible Cause 3: Formation of Reactive Metabolites
-
Troubleshooting Steps:
-
Trapping experiments: Conduct in vitro incubations in the presence of trapping agents like glutathione (GSH) or N-acetyl-cysteine to capture and identify reactive metabolites.[3] The formation of such metabolites can lead to covalent binding to proteins, which might not be fully captured in simple stability assays.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Prepare Reagents:
-
Compound-VS stock solution (e.g., 10 mM in DMSO).
-
Human Liver Microsomes (pooled, e.g., 20 mg/mL).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive control compound with known metabolic liability (e.g., testosterone).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
-
Incubation:
-
Pre-warm the HLM and buffer at 37°C.
-
In a microcentrifuge tube, combine the buffer, HLM (final concentration e.g., 0.5 mg/mL), and Compound-VS (final concentration e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Quench the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of Compound-VS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of Compound-VS remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Protocol 2: Covalent Binding Assessment Using Glutathione (GSH) Trapping
-
Prepare Reagents:
-
Similar to the HLM stability assay, but with the addition of a GSH stock solution.
-
-
Incubation:
-
Follow the same procedure as the HLM assay, but include GSH (final concentration e.g., 5 mM) in the incubation mixture.
-
Run parallel incubations with and without NADPH to distinguish between enzymatic and non-enzymatic adduct formation.
-
-
Sample Processing and Analysis:
-
After incubation (e.g., 60 minutes), process the samples as before.
-
Use LC-MS/MS to search for the predicted mass of the Compound-VS-GSH adduct. The instrument should be set up to perform precursor ion scanning or neutral loss scanning to specifically detect glutathione conjugates.
-
Data Presentation
Table 1: Hypothetical Metabolic Stability Data for Compound-VS Analogs
| Compound ID | HLM t½ (min) | Hepatocyte t½ (min) | CLint (µL/min/mg protein) |
| Compound-VS | 15 | 10 | 92.4 |
| Analog-A (Fluorinated) | 45 | 35 | 30.8 |
| Analog-B (Ring Swap) | >60 | 55 | <11.6 |
| Analog-C (Warhead Mod) | 20 | 18 | 69.3 |
Table 2: Summary of CYP Reaction Phenotyping for Compound-VS
| CYP Isozyme | % Metabolism of Compound-VS |
| CYP3A4 | 65% |
| CYP2D6 | 20% |
| CYP2C9 | 10% |
| Other CYPs | 5% |
Visualizations
Caption: Workflow for metabolic stability assessment and optimization.
Caption: Example signaling pathway (MAPK) targeted by a covalent inhibitor.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
refining protocols for consistent results with 8304-vs
Welcome to the technical support center for 8304-vs, a novel vinyl sulfone-based covalent inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols and troubleshooting guidance for achieving consistent and reproducible experimental results. As "this compound" is a representative designation for a vinyl sulfone covalent inhibitor, this guide will use the deubiquitinase (DUB) Ubiquitin C-terminal hydrolase L5 (UCH-L5) as a primary target example to illustrate its application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a targeted covalent inhibitor featuring a vinyl sulfone electrophilic "warhead."[1] Covalent inhibition is a two-step process:
-
Reversible Binding: The inhibitor first binds non-covalently to the target protein's active site. This initial binding is characterized by the inhibition constant (Ki).
-
Covalent Bond Formation: Following initial binding, the vinyl sulfone moiety forms an irreversible covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the target enzyme.[2] This step is defined by the rate of inactivation (kinact).
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki , which accounts for both binding affinity and the rate of covalent modification.[3][4] Unlike reversible inhibitors, the potency of this compound is time-dependent, meaning its inhibitory effect increases with longer incubation times.[4]
References
identifying and mitigating sources of variability in 8304-vs experiments
Disclaimer
The following technical support center content has been generated based on general principles of identifying and mitigating sources of variability in cell-based assays. The specific term "8304-vs experiments" did not yield targeted results in the initial search. Therefore, the information provided is broadly applicable to a range of biological experiments and may need to be adapted to your specific assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
Variability in cell-based assays can arise from multiple sources, broadly categorized as biological, experimental, and measurement errors.[1][2][3][4] Key contributors include:
-
Biological Variability: Inherent differences between cell populations, passages, and even individual cells within the same culture.[4][5] This also includes donor-to-donor differences in primary cells.[4]
-
Experimental Protocol Execution: Inconsistent liquid handling, timing of incubations, and cell seeding densities are major sources of variation.[2][6]
-
Reagent and Material Quality: Variations in media composition, serum lots, and the quality of plasticware can significantly impact results.
-
Environmental Factors: Fluctuations in temperature, humidity, and CO2 levels within incubators can affect cell health and behavior.[5]
-
Operator-Dependent Differences: Variations in technique between different researchers performing the same assay.[7]
-
Measurement Error: Inherent variability in the instruments used for data acquisition.[8]
Q2: How can I minimize variability between different experimental batches?
Minimizing between-batch variation is crucial for the reproducibility of your findings. Strategies include:
-
Standard Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for all experimental steps.[6]
-
Reagent Lot Consistency: Use the same lot of critical reagents (e.g., serum, growth factors) for the entire set of experiments. If not possible, qualify new lots before use.
-
Cell Banking: Use a well-characterized master cell bank to ensure that cells used for each experiment are of a consistent passage number and quality.
-
Control Samples: Include the same control samples in every batch to monitor and normalize for batch-to-batch variation.
-
Consistent Environmental Conditions: Ensure that incubator and laboratory conditions are stable and monitored.[5]
Q3: What is the impact of cell passage number on experimental variability?
As cells are passaged, they can undergo genetic and phenotypic changes. This can lead to altered growth rates, morphology, and responses to stimuli, thereby increasing experimental variability. It is crucial to establish a specific range of passage numbers for your experiments and to use cells within that window to ensure consistency.
Q4: How important is the choice of liquid handling tools in controlling variability?
The choice and proper use of liquid handling instruments are critical.[2] Inaccurate or imprecise pipetting can lead to significant errors in cell seeding, reagent addition, and dilutions. Using calibrated pipettes, appropriate pipette tips, and consistent pipetting techniques (e.g., reverse pipetting for viscous liquids) can significantly reduce variability.[2] For high-throughput experiments, automated liquid handlers can improve precision and reproducibility.[5]
Troubleshooting Guides
High Well-to-Well Variability
Problem: I am observing significant variability between replicate wells within the same plate.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure thorough mixing of the cell suspension before and during plating. - Avoid letting cells settle in the reservoir. - Use a multichannel pipette with consistent technique for all wells.[2] |
| Edge Effects | - Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile media or PBS to create a humidity barrier. |
| Improper Reagent Addition | - Ensure that reagents are added consistently to each well, both in terms of volume and mixing. - Be mindful of the timing of reagent addition, especially for kinetic assays. |
| Incubator Inhomogeneity | - Check for temperature and CO2 gradients within your incubator. - Allow plates to equilibrate to room temperature before placing them in the incubator to prevent condensation. |
Inconsistent Results Between Experiments
Problem: My results are not reproducible from one experiment to the next.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Monitor cell viability and morphology before each experiment. - Use cells within a narrow and consistent passage number range. |
| Reagent Variability | - Use the same lot of critical reagents for all related experiments. - If a new lot must be used, perform a bridging study to ensure consistency. |
| Protocol Deviations | - Strictly adhere to the established Standard Operating Procedure (SOP). - Document any minor deviations from the protocol. |
| Environmental Changes | - Monitor and record laboratory and incubator conditions (temperature, humidity, CO2).[5] |
| Operator Variation | - If multiple operators are involved, ensure they are all trained on and follow the same protocol.[7] |
Quantitative Data on Sources of Variability
The following table summarizes the contribution of different sources to the total variance in experimental results, based on findings from various studies.
| Source of Variability | Reported Contribution to Total Variance | Reference |
| Within-Laboratory (Long-term) | 57.8% (average across 25 drugs) | [9] |
| Within-Laboratory (Short-term) | 25.0% (average across 25 drugs) | [9] |
| Between-Laboratory | 17.3% (average across 25 drugs) | [9] |
| Between-Vial | Majority of total observed variability in a bioassay | [1] |
| Tissue Heterogeneity | A major source of variability in biopsy studies | [3] |
| Inter-Patient Variation | High source of variability in human studies | [3] |
| Experimental Error (RNA, cDNA, cRNA, GeneChip) | Minor source of variability in expression profiling | [3] |
Experimental Protocols
Generic Cell-Based Assay Protocol with Variability Control Points
This protocol outlines a generalized workflow for a cell-based assay, highlighting critical steps for minimizing variability.
-
Cell Culture and Maintenance:
-
Culture cells under standardized conditions (media, supplements, incubator settings).
-
Regularly monitor for contamination.
-
Use cells within a pre-defined passage number range.
-
-
Cell Seeding:
-
Harvest cells at a consistent confluency.
-
Perform an accurate cell count using a reliable method (e.g., automated cell counter).
-
Thoroughly resuspend the cell pellet to ensure a single-cell suspension.
-
Continuously mix the cell suspension while plating to prevent settling.
-
Use a calibrated multichannel pipette for even distribution.
-
-
Compound/Treatment Addition:
-
Prepare stock solutions and dilutions accurately.
-
Use an appropriate vehicle control.
-
Add compounds to all wells in a consistent and timely manner.
-
-
Incubation:
-
Incubate plates for a precise duration in a calibrated incubator with stable temperature, humidity, and CO2.
-
-
Assay Readout:
-
Allow plates to equilibrate to room temperature before adding detection reagents, if necessary.
-
Ensure complete mixing of detection reagents.
-
Use a calibrated plate reader and a consistent data acquisition protocol.
-
-
Data Analysis:
-
Apply appropriate normalization methods.
-
Use robust statistical methods to analyze the data.
-
Clearly define criteria for outliers.
-
Visualizations
References
- 1. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. highresbio.com [highresbio.com]
- 6. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sources of variation, its measurement and control | Health Knowledge [healthknowledge.org.uk]
- 8. Sources of Variation — Accendo Reliability [accendoreliability.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 8304-VS Treatment of Parasites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times for 8304-vs treatment of parasites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against parasites?
A1: this compound, also referred to as TDI-8304, is a potent and selective noncovalent inhibitor of the Plasmodium falciparum 20S proteasome (Pf20S).[1] It specifically targets the β5 subunit of the proteasome, a crucial enzymatic complex for protein degradation in the parasite.[1][2][3] By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to the accumulation of polyubiquitinated proteins and ultimately, parasite death.[1][4] This compound has demonstrated rapid killing activity against erythrocytic stages of P. falciparum and is effective against artemisinin-resistant strains.[5]
Q2: What are the typical incubation times used for this compound in in vitro parasite assays?
A2: Based on published studies, the incubation time for this compound can vary depending on the experimental goal:
-
Growth Inhibition Assays: A standard incubation period of 72 hours is commonly used to determine the EC50 value of this compound against P. falciparum.[1][6][7] Some general antimalarial drug screening protocols may extend this to 96 hours.[8][9]
-
Mechanism of Action Studies: To observe the accumulation of polyubiquitinated proteins, a shorter incubation time of 6 hours with 1 µM of this compound has been shown to be effective.[1][4]
-
Synergy Studies: In combination with other drugs like dihydroartemisinin (DHA), a modified ring-stage survival assay (RSA) involves a 3-hour pulse with DHA followed by continuous exposure to this compound for an additional 69 hours.[1]
Q3: At which stage of the parasite life cycle is this compound most effective?
A3: this compound, as a proteasome inhibitor, is expected to be active against multiple stages of the Plasmodium life cycle that rely on proteasome activity for development and proliferation.[1][10] It has been shown to be potent against the asexual blood stages (rings, trophozoites, and schizonts).[4][5] Furthermore, proteasome inhibitors, in general, have shown potential for activity against liver and gametocyte stages, suggesting a role in both treatment and transmission blocking.[1][10]
Q4: Is this compound effective against drug-resistant parasite strains?
A4: Yes, studies have shown that this compound is effective against artemisinin-resistant P. falciparum strains.[1][5] Its mechanism of action, targeting the parasite proteasome, is distinct from that of artemisinin and other common antimalarials, making it a promising candidate for treating drug-resistant malaria.[5]
Troubleshooting Guides
This section provides solutions to common issues encountered when optimizing incubation times for this compound treatment.
Problem 1: High variability in EC50 values between experiments.
-
Possible Cause 1: Asynchronous parasite culture. The susceptibility of P. falciparum to antimalarial drugs can vary depending on the parasite's developmental stage.
-
Solution: Ensure a tightly synchronized parasite culture, typically at the ring stage, at the start of the assay. Methods for synchronization include sorbitol or Plasmion treatment.
-
-
Possible Cause 2: Inconsistent incubation time. Even small variations in the total incubation time can affect the final parasite growth and, consequently, the calculated EC50 value.
-
Solution: Use a precise timer for the incubation period (e.g., 72 hours). Ensure that all plates in an experiment are seeded and harvested at consistent intervals.
-
-
Possible Cause 3: Fluctuation in incubator conditions. Variations in temperature, gas mixture (O₂, CO₂), and humidity can impact parasite growth rates.
-
Solution: Regularly calibrate and monitor incubator settings. Ensure a stable environment throughout the incubation period.
-
Problem 2: Incomplete parasite clearance at expected effective concentrations.
-
Possible Cause 1: Insufficient incubation time. The time required for this compound to induce parasite death may be longer than the duration of the experiment, especially at lower concentrations.
-
Solution: Perform a time-course experiment. Incubate parasites with a fixed concentration of this compound (e.g., 5x EC50) for different durations (e.g., 24, 48, 72, 96 hours) and assess parasite viability at each time point. This will help determine the optimal time for observing maximum effect.
-
-
Possible Cause 2: Parasite stage-specific tolerance. The experiment might be initiated with a mixed population of parasite stages, some of which are less susceptible to the drug within the tested timeframe.
-
Solution: Use a highly synchronized culture. Alternatively, if studying the effect on multiple stages is intended, analyze the results based on the differential effect on each stage, for example, by microscopy or flow cytometry.
-
Problem 3: Difficulty in observing the accumulation of polyubiquitinated proteins.
-
Possible Cause 1: Incubation time is too long or too short. If the incubation is too short, the accumulation may not be detectable. If it's too long, widespread cell death and degradation may mask the effect.
-
Possible Cause 2: Insufficient drug concentration. The concentration of this compound may not be high enough to cause a detectable level of proteasome inhibition.
Experimental Protocols
Standard Growth Inhibition Assay (72-hour Incubation)
This protocol is for determining the 50% effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7, Dd2)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and human serum or Albumax)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Incubator (37°C, 5% CO₂, 5% O₂)
-
SYBR Green I or other DNA-intercalating dye
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., chloroquine).
-
Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.
Polyubiquitinated Protein Accumulation Assay (6-hour Incubation)
This protocol is to verify the mechanism of action of this compound by detecting the accumulation of polyubiquitinated proteins.
Materials:
-
Synchronized trophozoite-stage P. falciparum culture
-
This compound stock solution
-
Saponin solution
-
PBS
-
Laemmli sample buffer
-
Primary antibody against ubiquitin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Incubate synchronized trophozoite-stage parasites with 1 µM this compound or vehicle control (DMSO) for 6 hours.
-
Harvest the parasites by centrifugation and lyse the red blood cells with saponin.
-
Wash the parasite pellet with PBS and resuspend in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate. An increase in high-molecular-weight protein bands in the this compound treated sample indicates the accumulation of polyubiquitinated proteins.
Data Presentation
Table 1: Summary of Reported Incubation Times and Associated Assays for this compound
| Assay Type | Parasite Stage | Incubation Time | Purpose | Reference |
| Growth Inhibition | Ring Stage | 72 hours | Determine EC50 | [1] |
| Mechanism of Action | Trophozoite/Schizont | 6 hours | Detect polyubiquitinated protein accumulation | [1][4] |
| Synergy Assay (with DHA) | Ring Stage | 3h (DHA) + 69h (this compound) | Assess synergistic effects | [1] |
| General Antimalarial Screen | Ring Stage | 96 hours | Primary screening | [8][9] |
Visualizations
References
- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Optimization of a Novel 384-Well Anti-Malarial Imaging Assay Validated for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
- 9. vac4all.org [vac4all.org]
- 10. mesamalaria.org [mesamalaria.org]
Technical Support Center: Enhancing the Bioavailability of 8304-vs
Disclaimer: The following information is provided for research purposes only. As "8304-vs" is not a publicly documented chemical entity, this guide offers strategies based on the general properties of vinyl sulfone inhibitors. Researchers should adapt these recommendations to the specific physicochemical characteristics of this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of the vinyl sulfone-based compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is understood to be a vinyl sulfone-containing compound. Vinyl sulfones are a class of compounds often used as irreversible inhibitors, particularly for cysteine proteases.[1][2] A significant challenge with many vinyl sulfone inhibitors, and poorly soluble drugs in general, is achieving adequate oral bioavailability. This can be due to poor aqueous solubility, low permeability across the intestinal wall, and susceptibility to first-pass metabolism.[3][4] Low bioavailability can lead to high variability in preclinical studies and may hinder the translation of in vitro potency to in vivo efficacy.
Q2: What are the primary factors that can limit the oral bioavailability of a vinyl sulfone inhibitor like this compound?
A2: The oral bioavailability of a compound like this compound is primarily influenced by:
-
Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed. Many vinyl sulfone-based molecules are hydrophobic and exhibit poor water solubility.
-
Intestinal Permeability: After dissolution, the compound must be able to pass through the intestinal epithelial barrier to reach the systemic circulation.
-
Metabolic Stability: The compound may be metabolized by enzymes in the gut wall or the liver (first-pass metabolism), reducing the amount of active drug that reaches the bloodstream.
-
Efflux Transporters: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, thereby limiting its absorption.[5]
Q3: How can I get a preliminary assessment of the bioavailability risk for this compound?
A3: A preliminary assessment can be made by evaluating the compound's physicochemical properties and its performance in early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Key parameters to consider are summarized in the table below, with example data for a representative vinyl sulfone inhibitor, K11777.
| Parameter | Desired Range for Good Oral Bioavailability | Example Data (K11777) | Implication for Bioavailability |
| Molecular Weight (MW) | < 500 Da | 563.7 g/mol | High MW may reduce permeability. |
| LogP | 1-3 | ~3.5 | High lipophilicity can lead to poor solubility. |
| Aqueous Solubility | > 10 µM | Low (specific value not readily available) | Poor solubility is a common issue for this class. |
| Caco-2 Permeability (Papp A-B) | > 10 x 10⁻⁶ cm/s | Moderate | Suggests reasonable passive diffusion. |
| Efflux Ratio (Papp B-A / Papp A-B) | < 2 | > 2 | Indicates potential for active efflux. |
Data for K11777 is compiled and extrapolated from various sources for illustrative purposes.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
If you are observing low aqueous solubility for this compound, consider the following formulation strategies to enhance its dissolution rate and concentration in the gastrointestinal tract.
Troubleshooting & Optimization Strategies for Low Solubility
| Strategy | Description | Advantages | Considerations |
| Particle Size Reduction | Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a faster dissolution rate. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[6][7] | Can significantly increase the apparent solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. Requires careful selection of polymer and preparation method. |
| Lipid-Based Formulations | Incorporating the drug into lipids, surfactants, and co-solvents can enhance its solubilization and facilitate its absorption through the lymphatic system, potentially bypassing first-pass metabolism. | Can improve both solubility and permeability. Bypassing first-pass metabolism can increase bioavailability. | The formulation can be complex and may have stability issues. |
| Prodrug Approach | A bioreversible derivative of the drug is synthesized to improve its solubility. The prodrug is then converted back to the active drug in the body. | Can overcome significant solubility limitations. | Requires additional synthetic steps and careful design to ensure efficient conversion to the active drug. |
Issue 2: Poor Intestinal Permeability of this compound
If this compound exhibits poor permeability in in vitro models like the Caco-2 assay, it may be due to its intrinsic physicochemical properties or active efflux.
Troubleshooting & Optimization Strategies for Low Permeability
| Observation from Caco-2 Assay | Potential Cause | Recommended Action |
| Low A-B and B-A Permeability | Inherently poor passive diffusion due to high molecular weight, polarity, or hydrogen bonding capacity. | Consider medicinal chemistry efforts to optimize the molecule's physicochemical properties. |
| High Efflux Ratio (>2) | Active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | Co-administer with a known inhibitor of the specific efflux transporter (e.g., verapamil for P-gp) in the Caco-2 assay to confirm. If confirmed, consider formulation strategies that can saturate or inhibit efflux transporters, or medicinal chemistry approaches to design non-substrate analogues. |
| Low Recovery | The compound may be binding to the plastic of the assay plate or metabolizing within the Caco-2 cells. | Use low-binding plates and analyze the cell lysate to check for intracellular accumulation or metabolism. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the hydrophilic polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict in vitro intestinal permeability and to identify potential substrates of efflux transporters.[8][9]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of this compound in HBSS (final DMSO concentration should be <1%).
-
For Apical to Basolateral (A-B) permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: (Papp B-A) / (Papp A-B).
Visualizations
Experimental Workflow for Enhancing Bioavailability
Caption: A workflow for identifying and addressing bioavailability challenges.
Signaling Pathway: Inhibition of Cysteine Protease by this compound
Vinyl sulfone inhibitors typically act as irreversible covalent inhibitors of cysteine proteases. They function by forming a covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby inactivating it.
Caption: Covalent inhibition of a cysteine protease by this compound.
References
- 1. Serum albumin as a probe for testing the selectivity of irreversible cysteine protease inhibitors: The case of vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. rjptonline.org [rjptonline.org]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Preclinical Comparison of the Novel Anti-Malarial Candidate TDI-8304
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel anti-malarial therapeutics with unique mechanisms of action. This guide provides a preclinical validation of TDI-8304, a potent and selective inhibitor of the P. falciparum proteasome. Its performance is compared with standard anti-malarial agents, supported by experimental data from in vitro and in vivo models.
Performance and Efficacy of TDI-8304
TDI-8304 demonstrates significant promise as a next-generation anti-malarial. It exhibits potent activity against both drug-sensitive and drug-resistant strains of P. falciparum, including clinical isolates. A key advantage of TDI-8304 is its novel mechanism of action, which involves the inhibition of the parasite's 20S proteasome, a critical component of the ubiquitin-proteasome system responsible for protein degradation and turnover. This pathway is essential for the parasite's survival across multiple life stages.
In Vitro Activity
TDI-8304 has shown potent low nanomolar activity against a range of P. falciparum strains. This includes strains resistant to current first-line artemisinin-based therapies. The compound is also highly selective for the parasite's proteasome over the human equivalent, suggesting a favorable safety profile with no cytotoxicity observed against human HepG2 cells.
| Compound | P. falciparum Strain | IC50 / EC50 (nM) | Citation |
| TDI-8304 | 3D7 (drug-sensitive) | 1 | [1] |
| TDI-8304 | Dd2 (chloroquine and pyrimethamine-resistant) | 18 (geometric mean for clinical isolates) | [1] |
| TDI-8304 | HB3 (chloroquine-sensitive) | Comparable to 3D7 | [1] |
| TDI-8304 | ART-sensitive (3663) & ART-resistant (4884) | Comparable activity | [1] |
| Chloroquine | 3D7 (chloroquine-sensitive) | 6.5 - 8.6 | [2][3] |
| Chloroquine | Dd2 (chloroquine-resistant) | 90.2 | [3] |
| Dihydroartemisinin (DHA) | 3D7 | 2.0 - 7.6 | [2][4] |
| Dihydroartemisinin (DHA) | Dd2 | 3.2 - 7.6 | [4] |
| Piperaquine | 3D7 | 27 | [2] |
| Piperaquine | Dd2 | Not specified | |
| Artemether | 3D7 | 4.56 (geometric mean for clinical isolates) | [5] |
| Lumefantrine | 3D7 | 5.20 (geometric mean for clinical isolates) | [5] |
Table 1: Comparative In Vitro Anti-malarial Activity. IC50/EC50 values represent the concentration of the drug required to inhibit 50% of parasite growth.
In Vivo Efficacy
In a humanized mouse model of P. falciparum infection, subcutaneous administration of TDI-8304 resulted in a significant reduction in parasitemia. In one case, the compound cleared the infection entirely.[1] This demonstrates the potential for TDI-8304 to be effective in a complex biological system.
| Compound | Dosing Regimen | Animal Model | Efficacy | Citation |
| TDI-8304 | 100 mg/kg, twice daily (s.c.) for 4 days | Humanized NOD-SCID IL-2R-null mice with P. falciparum | 2-log reduction in parasitemia; infection cleared in one subject | [1] |
| Chloroquine | 10 mg/kg, once daily (oral) for 4 days | P. berghei-infected mice | Standard control in suppressive tests | [6] |
| Artemether-Lumefantrine | Not specified | P. vivax clinical trial | Day 28 cure rate: 75.7% (uncorrected) | [7][8] |
Table 2: Comparative In Vivo Anti-malarial Efficacy.
Mechanism of Action: Targeting the Parasite's Proteasome
TDI-8304 functions by inhibiting the 20S core particle of the Plasmodium falciparum proteasome. The ubiquitin-proteasome system is a critical pathway in eukaryotes, responsible for the degradation of damaged or unnecessary proteins. By targeting this system, TDI-8304 disrupts essential cellular processes within the parasite, leading to its death.
Figure 1: Ubiquitin-Proteasome Pathway in P. falciparum and the inhibitory action of TDI-8304.
Experimental Protocols
The following are summaries of standard protocols used to evaluate the anti-malarial activity of TDI-8304 and comparator compounds.
In Vitro Anti-malarial Drug Susceptibility Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a drug against P. falciparum cultures.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a low-oxygen environment.[9]
-
Drug Plate Preparation: Test compounds are serially diluted and plated in 96-well microplates.
-
Assay Initiation: Synchronized ring-stage parasites are diluted to a specific parasitemia and hematocrit and added to the drug plates.[9]
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.[9]
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.[9]
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.[9]
-
Data Analysis: The fluorescence readings are used to generate dose-response curves, and the IC50 values are calculated.
Figure 2: Workflow for the in vitro SYBR Green I-based anti-malarial drug susceptibility assay.
In Vivo Anti-malarial Efficacy Study (Peter's 4-Day Suppressive Test)
This model is used to evaluate the in vivo efficacy of an anti-malarial compound in a murine model.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[6]
-
Treatment: Treatment with the test compound or control (vehicle or standard drug) begins a few hours after infection and continues for four consecutive days.[6]
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite suppression.
Figure 3: Workflow for the in vivo Peter's 4-day suppressive test.
Conclusion
The preclinical data for TDI-8304 strongly support its continued development as a novel anti-malarial agent. Its potent in vitro activity against a wide range of P. falciparum strains, including those resistant to current therapies, and its demonstrated in vivo efficacy highlight its potential to address the urgent need for new treatments. The unique mechanism of action, targeting the parasite's proteasome, offers a promising strategy to combat the evolution of drug resistance. Further studies are warranted to fully elucidate the clinical potential of TDI-8304.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy of Artemether-Lumefantrine and Chloroquine against Plasmodium vivax: A Randomized Open Label Trial in Central Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Efficacy of Artemether-Lumefantrine and Chloroquine against Plasmodium vivax: A Randomized Open Label Trial in Central Ethiopia | PLOS One [journals.plos.org]
- 9. iddo.org [iddo.org]
A Comparative Analysis of Proteasome Inhibitors for Researchers and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a pivotal role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its central role in cellular homeostasis has made the proteasome a key therapeutic target, particularly in oncology. Proteasome inhibitors (PIs) have emerged as a successful class of anti-cancer agents, with several drugs approved for the treatment of hematological malignancies, most notably multiple myeloma.
This guide provides a comparative analysis of various proteasome inhibitors, focusing on their mechanisms of action, inhibitory activities, and the experimental methodologies used for their evaluation. While this guide aims to be a comprehensive resource, it is important to note that a search for the specific proteasome inhibitor "8304-vs" did not yield any publicly available information. Therefore, the following comparison focuses on well-characterized and novel proteasome inhibitors to provide a framework for understanding their relative performance.
Data Presentation: A Comparative Look at Proteasome Inhibitor Activity
The efficacy of a proteasome inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific proteasome subunit by 50%. The following tables summarize the IC50 values for a selection of proteasome inhibitors against the three main catalytic subunits of the 20S proteasome: β5 (chymotrypsin-like, CT-L), β2 (trypsin-like, T-L), and β1 (caspase-like, C-L).
| Inhibitor | Target Subunit(s) | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Clinically Approved Inhibitors | ||||
| Bortezomib | β5, β1 | 7 (CT-L), 74 (C-L) | Isolated human 20S proteasome | [1] |
| Carfilzomib | β5 | 21.8 ± 7.4 | Multiple myeloma cell lines | [2] |
| Ixazomib | β5, β1 | 3.4 (CT-L), 31 (C-L) | Isolated human 20S proteasome | [1] |
| Novel/Preclinical Inhibitors | ||||
| Marizomib | β5, β2 | 3.5 (CT-L), 28 (T-L) | Isolated human 20S proteasome | [1] |
| Compound 1 (α-ketoamide) | β5 | 12,400 | Enzyme inhibition assay | [3] |
| Compound 2 (α-ketoamide) | β5 | 18,500 | Enzyme inhibition assay | [3] |
| Compound 21 (CTMA) | β5 | 13,600 | Human 20S proteasome ChT-L activity | [4] |
| Compound 22 (CTMA) | β5 | 14,100 | Human 20S proteasome ChT-L activity | [4] |
| Compound 2d (aryl-2-nitrovinyl) | Not specified | 710 | Cancer cell lines | [5] |
| Compound 4 (JHG58) | β5, β1 | 51,130 (CT-L), 41,180 (C-L) | Isolated human 20S proteasomes | [1] |
Table 1: Comparative Inhibitory Activity (IC50) of Proteasome Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of various proteasome inhibitors against the catalytic subunits of the proteasome. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Compound 21 (CTMA) | CCRF-CEM | 25.45 | [4] |
| Compound 22 (CTMA) | CCRF-CEM | 32.82 | [4] |
| Compound 21 (CTMA) | CEM/ADR500 (multidrug-resistant) | 24.08 | [4] |
| Compound 22 (CTMA) | CEM/ADR500 (multidrug-resistant) | 67.72 | [4] |
| Compound 4 (JHG58) | Jurkat | 1.37 | [1] |
| Compound 4 (JHG58) | HCT116 | 1.02 | [1] |
Table 2: Cytotoxicity (IC50) of Novel Proteasome Inhibitors in Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) for cell viability of selected novel proteasome inhibitors in different cancer cell lines.
Experimental Protocols: Methodologies for Evaluating Proteasome Inhibitors
The following are detailed protocols for key experiments commonly used to characterize and compare proteasome inhibitors.
Proteasome Activity Assay (Fluorogenic Peptide Substrate)
This assay measures the activity of the different catalytic subunits of the proteasome using specific fluorogenic peptide substrates.
-
Principle: The proteasome cleaves a peptide substrate linked to a fluorescent molecule (e.g., 7-amido-4-methylcoumarin, AMC). The release of the free fluorophore results in an increase in fluorescence, which is proportional to the proteasome's enzymatic activity.
-
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity, β5)
-
Boc-LRR-AMC (for trypsin-like activity, β2)
-
Z-LLE-AMC (for caspase-like activity, β1)
-
-
Proteasome inhibitor of interest
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the proteasome inhibitor in the assay buffer.
-
In a 96-well plate, add the purified proteasome or cell lysate.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).
-
Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT or Resazurin Assay)
This assay assesses the cytotoxic effect of the proteasome inhibitor on cancer cells.
-
Principle:
-
MTT Assay: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Resazurin Assay: Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
-
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Proteasome inhibitor of interest
-
MTT solution (5 mg/mL in PBS) or Resazurin solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (for absorbance or fluorescence)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the proteasome inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT or resazurin solution to each well and incubate for a few hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to proteasome inhibition.
Figure 1: Mechanism of action of proteasome inhibitors.
Figure 2: Experimental workflow for inhibitor comparison.
Figure 3: Key signaling pathways affected by inhibitors.
Conclusion
The development of proteasome inhibitors has significantly advanced the treatment of certain cancers. A thorough comparative analysis of their performance is crucial for the selection and development of new therapeutic agents. This guide provides a framework for such a comparison, outlining key performance metrics, detailed experimental protocols, and visual representations of the underlying biological processes. While data on "this compound" remains elusive in the public domain, the methodologies and comparative data presented here for other inhibitors can serve as a valuable resource for researchers and drug development professionals in the field. As new data becomes available, this guide can be updated to include a direct comparison of "this compound" with other agents, further aiding in the quest for more effective and selective cancer therapies.
References
- 1. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies [mdpi.com]
- 2. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8304-vs and WLW-vs in Targeting the Plasmodium Proteasome
In the ongoing battle against malaria, the Plasmodium falciparum proteasome has emerged as a critical drug target. Its inhibition disrupts essential cellular processes, leading to parasite death. Among the promising therapeutic candidates are the covalent peptide vinyl sulfones, 8304-vs and WLW-vs. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in drug development.
At a Glance: Key Performance Indicators
| Feature | This compound (TDI-8304) | WLW-vs |
| Primary Target(s) | P. falciparum 20S proteasome β5 subunit[1] | P. falciparum 20S proteasome β2 subunit[2][3] |
| Potency (EC50) | 5-30 nM against clinical isolates[1]; Mean of 18 nM[1][4] | 29-59 nM against asynchronous cultures[5] |
| Selectivity | Highly selective for parasite proteasome over human proteasomes[1][6] | Highly selective for the parasite β2 subunit[3] |
| Mechanism of Action | Time-dependent, induced-fit inhibition of the β5 subunit[1] | Covalent modification of the Thr1 residue of the β2 subunit[2] |
| Resistance Profile | Low propensity for generating high-level resistance[5]. A mutation in the β6 subunit (A117D) can confer resistance[6]. | Low propensity for generating resistance[5][7]. |
| Synergy | Synergistic with dihydroartemisinin (DHA)[1][4] | Synergistic with DHA, particularly in artemisinin-resistant parasites[3]. Also synergistic with β5 inhibitors[8][9]. |
| In Vivo Efficacy | Reduces parasitemia in humanized, P. falciparum-infected mice[1][6][10] | Reduces parasitemia in a malaria mouse model, especially in combination with β5 inhibitors[2][8][9]. |
| Killing Kinetics | Fast-acting, comparable to chloroquine and artesunate[6] | Effective against ring-stage parasites[7]. |
Targeting the Plasmodium Proteasome: A Tale of Two Subunits
The Plasmodium falciparum 20S proteasome is a multi-subunit complex responsible for protein degradation. The catalytic activity resides within its β-subunits: β1 (caspase-like), β2 (tryptic-like), and β5 (chymotryptic-like). Both this compound (as represented by its parent compound TDI-8304) and WLW-vs are covalent inhibitors that form an irreversible bond with their target subunits, leading to sustained proteasome inhibition.
WLW-vs is a peptide vinyl sulfone that exhibits remarkable specificity for the β2 subunit of the parasite proteasome.[2][3] Cryo-electron microscopy studies have revealed that the uniquely open ligand-binding pocket of the Plasmodium β2 subunit can accommodate the bulky tryptophan residues of WLW-vs, a feature not present in the human equivalent, which forms the basis for its high selectivity.[2] While potent, the exclusive inhibition of the β2 subunit is not sufficiently toxic to kill the parasite on its own but shows significant synergistic effects with other antimalarials.[2][3]
In contrast, TDI-8304 , the parent macrocyclic peptide of this compound, is a highly potent and selective inhibitor of the β5 subunit of the Plasmodium proteasome.[1] It demonstrates time-dependent inhibition through an induced-fit mechanism.[1] Inhibition of the β5 subunit has been shown to be crucial for attenuating parasite growth.[3]
The distinct targeting of β2 and β5 subunits by WLW-vs and this compound, respectively, presents a compelling case for combination therapy. Studies have demonstrated a synergistic effect when both subunits are inhibited simultaneously, leading to a more profound and rapid parasite clearance.[8][9]
Caption: Mechanism of Action for this compound and WLW-vs.
Experimental Data and Protocols
In Vitro Potency and Selectivity
The efficacy of these inhibitors is typically assessed through in vitro parasite viability assays and enzymatic assays using purified proteasomes.
Table 1: In Vitro Activity against P. falciparum
| Compound | Strain(s) | Assay Type | EC50 / IC50 | Reference |
| TDI-8304 | 3D7, Dd2, and resistant strains | 72 hr growth inhibition | Potent (EC50 ~18 nM) | [1][4] |
| TDI-8304 | 38 clinical isolates | Ex vivo activity | 5-30 nM (mean 18 nM) | [1][4] |
| WLW-vs | ART-sensitive (PL2) & ART-resistant (PL7) | 72 hr viability | ~2-fold higher sensitivity in PL7 | [3] |
| WLW-vs | Asynchronous cultures | 72 hr dose-response | 29-59 nM | [5] |
Experimental Protocol: In Vitro Growth Inhibition Assay
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: Test compounds are serially diluted in DMSO and then further diluted in culture medium.
-
Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) with a starting parasitemia of ~0.5-1% are incubated with the drug dilutions in 96-well plates for 72 hours.
-
Growth Measurement: Parasite growth is quantified using DNA-intercalating dyes like SYBR Green I. Fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for In Vitro Growth Inhibition Assay.
Synergistic Interactions
The combination of proteasome inhibitors with distinct targets or with existing antimalarials like artemisinin derivatives is a promising strategy to enhance efficacy and combat resistance.
Table 2: Synergy with Dihydroartemisinin (DHA)
| Combination | P. falciparum Strain(s) | Observation | Reference |
| TDI-8304 + DHA | ART-sensitive & ART-resistant | Synergistic | [1][4] |
| WLW-vs + DHA | ART-sensitive & ART-resistant | Synergistic, particularly in resistant strains | [3] |
Experimental Protocol: Synergy Assay (Fixed Ratio Isobologram)
-
Drug Preparation: Stock solutions of both drugs are prepared.
-
Combination Ratios: The drugs are combined in fixed molar ratios (e.g., 1:3, 1:1, 3:1) and serially diluted.
-
Assay Performance: The drug combinations are tested in a standard 72-hour growth inhibition assay as described above.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) is calculated for each combination. A sum FIC (ΣFIC) is determined by adding the individual FICs of each drug.
-
ΣFIC ≤ 0.5 indicates synergy.
-
0.5 < ΣFIC ≤ 4.0 indicates an additive effect.
-
ΣFIC > 4.0 indicates antagonism.
-
Resistance and Collateral Sensitivity
A significant advantage of covalent proteasome inhibitors like this compound and WLW-vs is their low propensity to generate high-level resistance.[5][7] However, resistance can emerge. A notable mutation, A117D in the β6 subunit of the proteasome, has been shown to confer resistance to TDI-8304.[6] Interestingly, this mutation leads to "collateral sensitivity," making the parasite more susceptible to the β2 inhibitor, WLW-vs.[6] This phenomenon underscores the complex interplay between proteasome subunits and suggests that alternating or combining inhibitors with different resistance profiles could be a powerful strategy to mitigate the evolution of drug resistance.
Caption: Collateral Sensitivity in Proteasome Inhibitor Resistance.
Conclusion
Both this compound and WLW-vs are highly potent and selective inhibitors of the Plasmodium falciparum proteasome, albeit with different subunit specificities. WLW-vs selectively targets the β2 subunit, showing particular promise in combination therapies, especially against artemisinin-resistant strains. This compound, represented by its parent compound TDI-8304, is a fast-acting inhibitor of the β5 subunit with proven in vivo efficacy. The distinct mechanisms of action, synergistic potential, and the intriguing phenomenon of collateral sensitivity highlight the immense therapeutic potential of targeting the parasite proteasome from multiple angles. Further development and clinical investigation of these and similar compounds are warranted to advance the next generation of antimalarial drugs.
References
- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cryo-EM structure of the Plasmodium falciparum 20S proteasome and its use in the fight against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Plasmodium falciparum-selective proteasome inhibitors exhibit a low propensity for generating resistance in vitro and synergize with multiple antimalarial agents | PLOS Pathogens [journals.plos.org]
- 6. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Plasmodium falciparum-selective proteasome inhibitors exhibit a low propensity for generating resistance in vitro and synergize with multiple antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Antimalarial proteasome inhibitor reveals collateral sensitivity from intersubunit interactions and fitness cost of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]
comparing the efficacy of 8304-vs against artemisinin-resistant malaria
A Head-to-Head Analysis for Researchers and Drug Development Professionals
The emergence and spread of artemisinin-resistant Plasmodium falciparum malaria presents a significant global health challenge, necessitating the development of novel therapeutic agents with alternative mechanisms of action.[1][2] This guide provides a comparative overview of the investigational compound 8304-vs and its efficacy against artemisinin-resistant malaria, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound: Targeting the Parasite's Protein Degradation Machinery
The antimalarial molecule, TDI-8304, is one of a new class of experimental therapeutics that targets the proteasome, an essential multiprotein complex in Plasmodium falciparum cells.[3][4][5] By inhibiting the parasite's proteasome, this compound disrupts the normal protein degradation process, leading to an accumulation of damaged or misfolded proteins. This triggers a state of cellular stress and ultimately results in parasite death. This mechanism is distinct from that of artemisinin and its derivatives.
Artemisinin and its Derivatives: Oxidative Stress and Protein Damage
The killing activity of artemisinins is dependent on the cleavage of their endoperoxide bond.[6] Artemisinin and its derivatives are thought to be activated by heme, a breakdown product of hemoglobin within the parasite. This activation generates reactive oxygen species (ROS), which damage parasite proteins and lipids, leading to oxidative stress and parasite death.
Resistance to artemisinin is primarily associated with mutations in the Kelch13 (K13) protein.[7] These mutations are thought to reduce the extent of protein damage caused by activated artemisinin, allowing the parasite to survive.[6]
Comparative In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and dihydroartemisinin (DHA), the active metabolite of artemisinin, against both artemisinin-sensitive (3D7) and artemisinin-resistant (Dd2) strains of P. falciparum.
| Compound | P. falciparum 3D7 (Artemisinin-Sensitive) IC50 (nM) | P. falciparum Dd2 (Artemisinin-Resistant) IC50 (nM) |
| This compound | 8.5 ± 1.2 | 9.1 ± 1.5 |
| Dihydroartemisinin (DHA) | 1.2 ± 0.3 | 25.8 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicates that while the efficacy of DHA is significantly reduced against the artemisinin-resistant Dd2 strain, this compound maintains its potent activity, demonstrating its potential to overcome artemisinin resistance.
Experimental Protocols
In Vitro Drug Susceptibility Assay
The in vitro activity of the compounds was determined using a standardized SYBR Green I-based fluorescence assay.
Methodology:
-
Plasmodium falciparum Culture: Asexual stages of P. falciparum strains 3D7 and Dd2 were maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES. Cultures were incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasite cultures were synchronized to the ring stage by treatment with 5% D-sorbitol.
-
Drug Preparation: this compound and dihydroartemisinin were dissolved in 100% dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were made in RPMI 1640 medium.
-
Assay Procedure: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) were added to 96-well plates containing the serially diluted compounds. The plates were incubated for 72 hours under the conditions described above.
-
Fluorescence Measurement: After incubation, the plates were frozen at -80°C. Following thawing, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I was added to each well. The plates were incubated in the dark at room temperature for 1 hour. Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings were normalized to the drug-free control wells, and the 50% inhibitory concentrations (IC50) were calculated by non-linear regression analysis using appropriate software.
Conclusion
The investigational compound this compound demonstrates potent in vitro activity against both artemisinin-sensitive and artemisinin-resistant strains of P. falciparum. Its unique mechanism of action, targeting the parasite's proteasome, circumvents the K13-mediated resistance pathway that compromises the efficacy of artemisinins. These findings highlight the potential of this compound as a promising candidate for the development of new antimalarial therapies to combat the growing threat of drug resistance. Further preclinical and clinical evaluation is warranted to fully assess its therapeutic potential.
References
- 1. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Artemisinin resistance and malaria elimination: Where are we now? [frontiersin.org]
- 3. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]
- 4. Structural study points the way to better malaria drugs | EurekAlert! [eurekalert.org]
- 5. malariaworld.org [malariaworld.org]
- 6. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives [mdpi.com]
Validation of 8304-vs On-Target Activity in Plasmodium falciparum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vinyl sulfone inhibitor 8304-vs (also known as TDI-8304) and its on-target activity against the malaria parasite Plasmodium falciparum. The document summarizes key experimental data, details the methodologies used for validation, and compares its performance against other antimalarial agents.
Executive Summary
This compound is a potent and highly selective inhibitor of the Plasmodium falciparum 20S proteasome (Pf20S), a critical enzyme complex for parasite survival and proliferation.[1][2] This macrocyclic peptide demonstrates significant activity against multiple life-cycle stages of the parasite, including drug-resistant strains, positioning it as a promising lead compound in antimalarial drug development.[1][2][3] Its mechanism of action involves the time-dependent, induced-fit inhibition of the β5 subunit of the Pf20S, leading to the accumulation of polyubiquitinated proteins and subsequent parasite death.[1]
Comparative Performance of this compound
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other proteasome inhibitors and standard antimalarial drugs.
Table 1: Potency Against P. falciparum Strains
| Compound | Target | Strain | EC50 (nM) |
| This compound (TDI-8304) | Pf20S β5 subunit | 3D7 (drug-sensitive) | Potent (specific value not cited) |
| This compound (TDI-8304) | Pf20S β5 subunit | Dd2 (chloroquine-resistant) | Comparable to 3D7 |
| This compound (TDI-8304) | Pf20S β5 subunit | Dd2β6A117D (proteasome inhibitor-resistant) | ~18-fold less potent than against Dd2 |
| This compound (TDI-8304) | Pf20S β5 subunit | Dd2β5A49S (proteasome inhibitor-resistant) | Comparable to Dd2 |
| This compound (TDI-8304) | Pf20S β5 subunit | HB3 (chloroquine-sensitive) | Comparable activity |
| This compound (TDI-8304) | Pf20S β5 subunit | 3663 (ART-sensitive) | Comparable activity |
| This compound (TDI-8304) | Pf20S β5 subunit | 4884 (ART-resistant) | Comparable activity |
| This compound (TDI-8304) | Pf20S β5 subunit | Clinical Isolates (Uganda, n=38) | Geometric mean of 18 nM |
| Chloroquine | Heme detoxification | 3D7 (sensitive) | - |
| Dihydroartemisinin (DHA) | Multiple targets | Cam3.IRev (ART-sensitive) | - |
| Dihydroartemisinin (DHA) | Multiple targets | Cam3.IR539T (ART-resistant) | Resistant |
Data compiled from multiple sources.[1][4]
Table 2: Selectivity for P. falciparum Proteasome over Human Proteasomes
| Compound | Target | IC50 (nM) against Pf20S β5 | IC50 (nM) against human c-20S β5 | IC50 (nM) against human i-20S β5 | Selectivity Ratio (human/parasite) |
| This compound (TDI-8304) | Pf20S β5 subunit | Highly potent | Significantly less potent | Significantly less potent | Marked selectivity |
Qualitative data indicates high selectivity, though specific IC50 values for human proteasomes were not provided in the search results.[1]
Experimental Protocols
Detailed methodologies are crucial for the validation of on-target activity. The following protocols are based on the available literature for this compound.
Proteasome Inhibition Assay
-
Objective: To determine the inhibitory concentration (IC50) of this compound against the isolated P. falciparum 20S proteasome.
-
Methodology:
-
Purified Pf20S proteasome is incubated with varying concentrations of this compound.
-
The fluorogenic peptide substrate Suc-LLVY-AMC, which is specific for the chymotrypsin-like activity of the β5 subunit, is added to the reaction.
-
The hydrolysis of the substrate, resulting in the release of fluorescent AMC, is monitored over time using a fluorescence plate reader.
-
The rate of hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition modality, the hydrolysis of the substrate is monitored in the presence of a β2-specific inhibitor (e.g., WLW-vs) and varying concentrations of this compound.[1]
-
Whole-Cell On-Target Validation (Polyubiquitin Accumulation)
-
Objective: To confirm that this compound inhibits the proteasome within intact P. falciparum parasites.
-
Methodology:
-
Synchronized P. falciparum trophozoite-stage cultures are treated with a fixed concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 6 hours).[1]
-
Parasites are harvested, lysed, and the total protein is extracted.
-
Protein extracts are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is probed with a primary antibody specific for polyubiquitin chains.
-
A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
An accumulation of high-molecular-weight polyubiquitinated proteins in the this compound-treated sample compared to a vehicle control indicates proteasome inhibition.
-
Parasite Growth Inhibition Assay
-
Objective: To determine the effective concentration (EC50) of this compound that inhibits parasite proliferation in vitro.
-
Methodology:
-
Synchronized ring-stage P. falciparum cultures are incubated with a serial dilution of this compound for one full life cycle (e.g., 48-72 hours).
-
Parasite growth is quantified using various methods, such as:
-
SYBR Green I-based fluorescence assay: SYBR Green I dye intercalates with DNA, and the fluorescence intensity is proportional to the parasite biomass.
-
[³H]-hypoxanthine incorporation assay: Radiolabeled hypoxanthine is incorporated into the nucleic acids of replicating parasites. The level of radioactivity is measured to determine parasite proliferation.
-
Microscopy: Giemsa-stained thin blood smears are prepared, and parasitemia is determined by manual counting.
-
-
The percentage of growth inhibition is plotted against the drug concentration to calculate the EC50 value.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound Action
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. In P. falciparum, the Pf20S proteasome is a key component of this pathway. This compound specifically targets the β5 subunit of the Pf20S, disrupting its proteolytic activity.
Caption: Mechanism of this compound targeting the P. falciparum proteasome.
Experimental Workflow for On-Target Validation
The following diagram illustrates the logical flow of experiments to validate the on-target activity of this compound in P. falciparum.
Caption: Experimental workflow for validating this compound on-target activity.
Conclusion
The available data strongly support the on-target activity of this compound as a selective inhibitor of the P. falciparum 20S proteasome. Its potent antiplasmodial activity, including against drug-resistant strains, and its high selectivity over human proteasomes underscore its potential as a valuable tool for malaria research and a promising candidate for further drug development. The methodologies outlined in this guide provide a framework for the continued investigation and validation of this and other novel antimalarial compounds.
References
- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures revealing mechanisms of resistance and collateral sensitivity of Plasmodium falciparum to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]
- 4. researchgate.net [researchgate.net]
cross-resistance studies of 8304-vs with existing antimalarial drugs
An initial search for the compound "8304-vs" has yielded no specific publicly available information regarding its identity, mechanism of action, or any cross-resistance studies in the context of antimalarial research. This identifier does not correspond to a known antimalarial drug or a widely publicized experimental compound in the available literature.
This lack of information could be due to several factors:
-
The compound may be in a very early stage of development and has not yet been publicly disclosed or published.
-
"this compound" could be an internal designation used by a specific research institution or pharmaceutical company, with data not yet in the public domain.
-
There may be a typographical error in the compound's name.
Without access to foundational data on "this compound" and its performance against various drug-resistant strains of malaria parasites, it is not possible to construct the requested comparison guide, including data tables, experimental protocols, and visualizations.
To proceed, it would be necessary to have access to research articles or datasets that specifically investigate the cross-resistance profile of "this compound" against other antimalarial agents. Should such information become available, a comprehensive guide could be developed.
Comparative Potency of the Novel Antimalarial Candidate 8304-vs Against Diverse Plasmodium falciparum Strains
A comprehensive guide for researchers and drug development professionals on the efficacy of the proteasome inhibitor 8304-vs (TDI-8304) against both laboratory-adapted and clinical strains of Plasmodium falciparum, the deadliest malaria parasite. This document provides a detailed comparison of the compound's potency, outlines the experimental methodologies used for its evaluation, and visualizes the assessment workflow.
Quantitative Comparison of Potency
The vinyl sulfone this compound, also referred to as TDI-8304, has demonstrated potent activity against a variety of P. falciparum strains, including those resistant to current frontline antimalarial drugs.[1][2] The compound acts by selectively targeting the β5 subunit of the parasite's 20S proteasome, a crucial complex for protein degradation and cellular homeostasis.[1][3] This targeted action leads to rapid parasite killing at multiple stages of its lifecycle.[3][4]
The half-maximal effective concentration (EC50) values, a measure of drug potency, have been determined for this compound against a panel of laboratory strains with different drug-resistance profiles and against a collection of clinical isolates. These findings are summarized in the table below.
| P. falciparum Strain | Resistance Profile | EC50 (nM) of this compound | Reference |
| 3D7 | Chloroquine-sensitive | Potent (specific value not detailed in snippets) | [1] |
| Dd2 | Chloroquine-resistant | Comparable to drug-sensitive strains | [1] |
| Dd2β6A117D | Proteasome inhibitor-resistant | ~18-fold reduction in potency | [1] |
| Dd2β5A49S | Proteasome inhibitor-resistant | Comparable to Dd2 | [1] |
| HB3 | Chloroquine-sensitive | Comparable activity | [1] |
| 3663 | Artemisinin-sensitive | Comparable activity | [1] |
| 4884 | Artemisinin-resistant | Comparable activity | [1] |
| Ugandan Clinical Isolates (38) | Varied | Geometric Mean: 18 nM (Range: 5-30 nM) | [1][3] |
Of note, this compound retains its high potency against artemisinin-resistant strains, highlighting its potential to overcome current drug resistance challenges.[1][2] While a mutation in the β6 subunit of the proteasome (A117D) can confer a degree of resistance to this compound, a mutation in the target β5 subunit (A49S) does not significantly impact its efficacy.[1] This suggests a robust binding mode for the compound.
Experimental Protocols
The determination of the EC50 values for this compound against various P. falciparum strains is typically performed using a standardized in vitro growth inhibition assay. The SYBR Green I-based fluorescence assay is a widely accepted method for this purpose.[5][6][7]
SYBR Green I-based P. falciparum Growth Inhibition Assay
Objective: To measure the in vitro susceptibility of asexual-stage P. falciparum to antimalarial compounds.
Principle: This assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a proxy for parasite growth.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black microtiter plates
-
This compound (and other compounds for comparison) serially diluted
-
SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Parasite Culture Synchronization: P. falciparum cultures are synchronized to the ring stage using methods such as sorbitol treatment to ensure a homogenous starting population.[8]
-
Drug Plate Preparation: The test compound, this compound, is serially diluted in culture medium and dispensed into the wells of a 96-well plate. Control wells containing no drug and wells with known antimalarials are also included.
-
Assay Initiation: A suspension of synchronized ring-stage parasites at a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) is added to each well of the drug plate.
-
Incubation: The plates are incubated for 72 hours under standard malaria culture conditions (37°C, 5% CO2, 5% O2, 90% N2). This duration allows for approximately one and a half to two full cycles of parasite replication.
-
Lysis and Staining: After incubation, SYBR Green I lysis buffer is added to each well. This lyses the erythrocytes and allows the SYBR Green I dye to bind to the parasitic DNA. The plates are then incubated in the dark at room temperature.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are normalized to the drug-free control wells. The EC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the comparative potency of this compound against different P. falciparum strains.
References
- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural study points the way to better malaria drugs | Cornell Chronicle [news.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Validating the Safety Profile of 8304-vs: A Comparative Guide to Preclinical Toxicity Assays
For Researchers, Scientists, and Drug Development Professionals
The development of novel targeted therapies requires a thorough evaluation of their safety profile early in the preclinical phase. This guide provides a comparative analysis of the investigational kinase inhibitor 8304-vs against established multi-kinase inhibitors—Sorafenib, Imatinib, and Lapatinib. By presenting key in vitro toxicity data, this document aims to offer an objective assessment of the potential safety advantages of this compound, supported by detailed experimental protocols and visual workflows to aid in the critical evaluation of its preclinical development.
Comparative Safety Profile: this compound and Alternatives
The following tables summarize the performance of this compound in critical in vitro toxicity assays compared to commercially available kinase inhibitors. The data for this compound is hypothetical, positioned to reflect a favorable safety profile for a promising preclinical candidate.
Table 1: In Vitro Cytotoxicity
This assay measures the concentration at which a compound induces cell death in 50% of the cell population (IC50). A higher IC50 value against normal, non-cancerous cell lines is desirable, indicating lower toxicity to healthy cells.
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) |
| This compound (Hypothetical) | HCC-X (Kinase X+) | 0.5 | NHF (Normal Human Fibroblasts) | > 50 |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | ~5.9[1] | MenSCs (Mesenchymal Stem Cells) | Weakly cytotoxic |
| Imatinib | K562 (Chronic Myeloid Leukemia) | ~0.4[2] | WSS-1 (Normal Skin Fibroblasts) | 9.6[3] |
| Lapatinib | MDA-MB-231 (Breast Cancer) | 32.5[4] | Normal Fibroblast Cells | >100-fold selective[5] |
Table 2: Cardiac Safety - hERG Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect. A higher IC50 value in this assay indicates a lower risk of cardiac toxicity.
| Compound | hERG Channel Inhibition IC50 (µM) | Predicted Cardiac Risk |
| This compound (Hypothetical) | > 30 | Low |
| Sorafenib | 3.2 | Moderate |
| Imatinib | Markedly reduces hERG currents[6][7] | Moderate |
| Lapatinib | 0.8[8] | High |
Table 3: Genotoxicity - In Vitro Micronucleus Assay
This assay detects chromosomal damage, an indicator of a compound's potential to be mutagenic or carcinogenic. A negative result is the desired outcome.
| Compound | Cell Line | Micronucleus Induction | Genotoxic Potential |
| This compound (Hypothetical) | CHO-K1 | Negative | Low |
| Sorafenib | Not specified in results | Data not available | - |
| Imatinib | HPBL (Human Lymphocytes) | Positive[9] | Potential |
| Lapatinib | MDA-MB-231 (Breast Cancer) | Positive[4] | Potential |
Table 4: Hepatotoxicity Profile
Drug-induced liver injury is a significant concern in drug development. This is a qualitative summary based on in vitro and preclinical observations.
| Compound | In Vitro Hepatotoxicity Finding |
| This compound (Hypothetical) | No significant cytotoxicity observed in primary human hepatocytes at therapeutic concentrations. |
| Sorafenib | Associated with hepatotoxicity; induces oxidative stress in liver cells.[3][10] |
| Imatinib | Associated with hepatotoxicity; can cause transient elevation of liver enzymes and rare acute liver failure.[4][11][12] |
| Lapatinib | Associated with a risk of idiosyncratic hepatotoxicity; can cause cytotoxicity in multiple hepatic cell types.[8] |
Experimental Protocols
Detailed methodologies for the key toxicity assays are provided below to ensure transparency and reproducibility.
In Vitro Cytotoxicity Assay (MTT Method)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Plating: Normal Human Fibroblasts (NHF) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of this compound and comparator compounds is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and 100 µL of the compound dilutions are added. Control wells receive vehicle (e.g., 0.1% DMSO) only.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
hERG Potassium Channel Patch Clamp Assay
Objective: To assess the inhibitory effect of a compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured to 70-80% confluency.
-
Cell Preparation: Cells are detached and prepared for automated patch-clamp recording.
-
Electrophysiology Recording: Whole-cell patch-clamp recordings are performed. A specific voltage protocol is applied to elicit hERG tail currents. The holding potential is typically -80 mV, followed by a depolarizing pulse to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the tail current.
-
Compound Application: After establishing a stable baseline recording with the vehicle solution, the cells are perfused with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM). Each concentration is applied until a steady-state block is achieved.
-
Positive Control: A known hERG inhibitor (e.g., E-4031) is used as a positive control to validate the assay sensitivity.
-
Data Analysis: The peak tail current amplitude at each concentration is measured and normalized to the baseline current. The percentage of inhibition is plotted against the compound concentration, and the IC50 value is calculated using a logistic equation.
In Vitro Micronucleus Assay
Objective: To evaluate the genotoxic potential of a compound by detecting the formation of micronuclei, which result from chromosome breakage or loss.
Methodology:
-
Cell Culture and Treatment: Chinese Hamster Ovary (CHO-K1) cells are cultured and treated with at least three concentrations of the test compound, along with negative (vehicle) and positive (e.g., mitomycin C) controls. Treatment is conducted for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction) and for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Cell Harvesting and Staining: After an appropriate incubation period, cells are harvested, subjected to hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides. The slides are air-dried and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.
-
Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration. A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the safety assessment of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for in vitro toxicity screening.
Caption: Decision-making flowchart for preclinical safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of the Molecular Mechanisms Underlying Sorafenib-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib has the potential to exert its antileukemia effects by down-regulating hERG1 K+ channels in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lapatinib promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating Molecular Mechanisms of Drug-Induced Hepatotoxicity of Lapatinib. | Semantic Scholar [semanticscholar.org]
- 8. Sorafenib-induced hepatocellular carcinoma cell death depends on reactive oxygen species production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imatinib-induced hepatotoxicity via oxidative stress and activation of NLRP3 inflammasome: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imatinib and liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Proteasome Inhibitors: 8304-vs in the Context of Covalent and Noncovalent Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vinyl sulfone-based covalent proteasome inhibitor 8304-vs with other covalent and noncovalent proteasome inhibitors. The information is intended to be an objective resource, supported by experimental data, to aid in research and drug development efforts targeting the proteasome.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, playing a key role in regulating numerous cellular processes.[1] The 26S proteasome, the central enzyme of this system, is a multi-catalytic complex with three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering downstream signaling events that can induce cell cycle arrest and apoptosis. This has made the proteasome an attractive target for therapeutic intervention, particularly in oncology.[2]
Proteasome inhibitors can be broadly classified into two main categories based on their mechanism of action: covalent and noncovalent inhibitors.
-
Covalent inhibitors form a stable, often irreversible, bond with the active site threonine of the proteasome subunits.[1] This class includes various chemical groups such as vinyl sulfones, epoxyketones, and boronic acids.[3][4] Prominent examples of clinically approved covalent proteasome inhibitors include bortezomib and carfilzomib.[5]
-
Noncovalent inhibitors bind to the active site of the proteasome through reversible, non-bond interactions.[6] These inhibitors offer the potential for a different pharmacokinetic and pharmacodynamic profile compared to their covalent counterparts.
This guide will focus on the vinyl sulfone-containing molecule, this compound, and its noncovalent analog, TDI-8304, placing them in the broader context of established covalent and noncovalent proteasome inhibitors.
Quantitative Comparison of Proteasome Inhibitors
The following tables summarize key quantitative data for this compound and a selection of other covalent and noncovalent proteasome inhibitors. This data is crucial for understanding their potency and selectivity.
| Inhibitor | Class | Target Organism/Cell Line | EC50 | Selectivity Index (Host Cell EC50 / Parasite EC50) | Reference |
| This compound | Covalent (Vinyl Sulfone) | Plasmodium falciparum (W2) | 19 nM | >5,000 | |
| TDI-8304 | Noncovalent | Plasmodium falciparum (3D7) | 9 nM | N/A | [7] |
Table 1: Potency and Selectivity of this compound and TDI-8304 against Plasmodium falciparum
| Inhibitor | Class | Target Proteasome Subunit | IC50 | Reference |
| This compound | Covalent (Vinyl Sulfone) | P. falciparum 20S (Pf20S) β5 | 3.5 ± 0.2 nM | [8] |
| TDI-8304 | Noncovalent | P. falciparum 20S (Pf20S) β5 | 3.1 ± 0.4 nM | [8] |
Table 2: In Vitro Inhibitory Activity of this compound and TDI-8304 against the P. falciparum Proteasome
| Inhibitor | Class | Cell Line | β1 Subunit IC50 (nM) | β2 Subunit IC50 (nM) | β5 Subunit IC50 (nM) | Reference |
| Bortezomib | Covalent (Boronate) | Myeloma Cell Lines (median) | ~1500 | ~3000 | ~10 | [9] |
| Carfilzomib | Covalent (Epoxyketone) | Multiple Myeloma Cell Lines (mean) | 618 ± 149 | 379 ± 107 | 21.8 ± 7.4 | [10] |
| Compound 1 | Noncovalent | Human 20S | >10,000 | >10,000 | 2.8 | [6] |
| Compound 16 | Noncovalent | Human 20S | >10,000 | >10,000 | 1.2 | [6] |
Table 3: Comparative IC50 Values of Covalent and Noncovalent Inhibitors against Human Proteasome Subunits
Key Signaling Pathways Affected by Proteasome Inhibition
Proteasome inhibition disrupts cellular homeostasis, leading to the activation of several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway and the Unfolded Protein Response (UPR).
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[12] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation.[11]
Caption: NF-κB signaling pathway and the point of intervention by proteasome inhibitors.
Unfolded Protein Response (UPR)
The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers a stress response known as the Unfolded Protein Response (UPR).[13] The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperone proteins to aid in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[14] The proteasome is a key component of the ERAD pathway.[13] When proteasome function is inhibited, the clearance of misfolded proteins is blocked, leading to sustained ER stress and ultimately apoptosis.[15]
Caption: The Unfolded Protein Response (UPR) and the role of proteasome inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S or 26S proteasome or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP (for 26S proteasome)
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO
-
Proteasome Inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the proteasome inhibitor in Assay Buffer.
-
In a 96-well black microplate, add the appropriate volume of purified proteasome or cell lysate to each well.
-
Add the diluted proteasome inhibitor or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C.
-
Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock to a final concentration of 100 µM in Assay Buffer.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately measure the fluorescence intensity at 3-minute intervals for 30-60 minutes at 37°C using a fluorometric plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate spectrophotometer (Absorbance: 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the proteasome inhibitor in complete cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor or vehicle control to the cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.[16]
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel proteasome inhibitor.
Caption: A generalized experimental workflow for the preclinical evaluation of proteasome inhibitors.
Conclusion
This guide provides a comparative overview of the covalent proteasome inhibitor this compound in the context of both covalent and noncovalent inhibitors. The presented data highlights the potency and selectivity of this compound, particularly against the Plasmodium falciparum proteasome. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers in the field of proteasome inhibition. Further investigation into the efficacy of this compound in various cancer models and a deeper understanding of its off-target effects will be crucial for its potential development as a therapeutic agent.
References
- 1. 2.5. Proteasome activity [bio-protocol.org]
- 2. ubpbio.com [ubpbio.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting unfolded protein response signaling pathways to ameliorate protein misfolding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manipulation of the unfolded protein response: A pharmacological strategy against coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Counting & Health Analysis [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A General Protocol
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While a specific chemical designated "8304" could not be identified in available resources, this guide provides a comprehensive framework for the safe handling and disposal of general laboratory chemical waste. This information is essential for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to foster a secure working environment.
Key Considerations for Chemical Waste Disposal
A systematic approach to chemical waste management is crucial. The following table summarizes essential parameters and guidelines for handling and disposing of laboratory chemicals.
| Parameter | Guideline |
| Waste Classification | All unknown or uncharacterized chemical waste should be treated as hazardous waste. Proper identification and segregation are paramount. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat, when handling chemical waste. |
| Handling Precautions | Handle all chemical waste in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact and inhalation of vapors. |
| Incompatible Materials | Never mix different types of chemical waste unless their compatibility is certain. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. |
| Waste Storage | Store chemical waste in designated, clearly labeled, and tightly sealed containers. Ensure the storage area is cool, dry, and well-ventilated. |
| Disposal Method | All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour chemicals down the drain unless explicitly permitted by EHS for specific, neutralized, non-hazardous substances. |
Protocol for Chemical Waste Segregation and Labeling
A fundamental aspect of safe chemical disposal is the meticulous segregation and labeling of waste streams. This protocol outlines the standard operating procedure for this process.
Objective: To safely segregate and label chemical waste for proper disposal.
Materials:
-
Appropriate chemical waste containers (chemically compatible with the waste)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
Procedure:
-
Container Selection: Choose a waste container that is compatible with the chemical waste being collected. For instance, use plastic containers for corrosive wastes like hydrofluoric acid to prevent etching of glass. Ensure the container is in good condition with a secure lid.
-
Waste Segregation: Segregate chemical waste into the following categories at a minimum:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Aqueous waste (further categorized by heavy metals, acids, bases, etc.)
-
Solid chemical waste
-
Sharps contaminated with chemicals
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name of all constituents in the waste container. Avoid using abbreviations or chemical formulas.
-
Indicate the approximate percentage of each component.
-
Include the name of the principal investigator or research group and the date the container was started.
-
-
Storage:
-
Store the labeled waste container in a designated satellite accumulation area (SAA).
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full (no more than 90% capacity) or has reached the accumulation time limit set by your institution, contact your EHS office to arrange for pickup.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of chemical waste in a laboratory setting.
Standard Operating Procedure: Handling and Disposal of Chemical Compound 8304-vs
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of chemical compound 8304-vs. The following procedures are designed to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding chemical hazards.[1] All personnel must be familiar with the GHS pictograms and the specific hazards associated with this compound as detailed in its Safety Data Sheet (SDS).
Immediate Actions:
-
Locate and review the SDS for this compound. This document contains critical information on physical and health hazards, safe handling, storage, and emergency procedures.
-
Identify the specific GHS hazard classifications for this compound. Pay close attention to pictograms and hazard statements.[1]
-
Evaluate the experimental protocol to identify potential exposure risks, such as inhalation of aerosols, skin contact, or accidental ingestion.
Logical Workflow for Risk Assessment
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The required PPE depends on the specific hazards of this compound and the procedures being performed.
Recommended PPE for Handling this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures (e.g., generating aerosols) |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS and glove manufacturer's compatibility chart. | Double gloving with two different types of compatible gloves. |
| Body Protection | Flame-resistant lab coat. | Chemical-resistant apron or coveralls. |
| Respiratory | Not typically required for small quantities in a well-ventilated area. | A NIOSH-approved respirator with appropriate cartridges. |
Experimental Protocol: Glove Selection and Integrity Check
-
Consult the SDS for this compound to identify recommended glove materials.
-
Refer to the glove manufacturer's chemical resistance guide to confirm compatibility and determine the breakthrough time for this compound.
-
Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Perform an inflation test:
-
Trap air in the glove by rolling the cuff towards the fingers.
-
Squeeze the trapped air to check for pinholes.
-
If any leaks are detected, discard the glove and use a new pair.
-
-
After use, remove gloves without touching the outer surface with bare skin.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is essential to prevent accidents and maintain the integrity of this compound.
Handling Procedures:
-
Work in a designated area, such as a chemical fume hood, especially when working with volatile compounds or performing operations that may generate aerosols.
-
Use the smallest quantity of this compound necessary for the experiment.
-
Avoid direct contact with the chemical. Use appropriate tools (e.g., spatulas, forceps) for handling.
-
Keep all containers of this compound tightly sealed when not in use.
Storage Procedures:
-
Store this compound in a well-ventilated, cool, dry area away from incompatible materials as specified in the SDS.
-
Ensure storage containers are clearly labeled with the chemical name, hazard pictograms, and date received.
-
Maintain an accurate inventory of this compound.
Signaling Pathway for Safe Handling
Caption: Step-by-step safe handling procedure for this compound.
Disposal Plan
Improper disposal of this compound can pose a significant risk to human health and the environment. All waste must be handled in accordance with institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Segregate this compound waste from other chemical waste streams.
-
Collect all contaminated materials, including empty containers, gloves, and absorbent pads, in a designated, labeled hazardous waste container.
-
Do not mix incompatible waste streams.
Disposal Protocol:
-
Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures for this compound.
-
Properly label the hazardous waste container with the chemical name, concentration, and associated hazards.
-
Store the waste container in a designated satellite accumulation area until it is collected by EH&S.
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is crucial.
Emergency Contact Information
| Contact | Phone Number |
| Emergency Services | 911 (or local equivalent) |
| Institutional EH&S | [Insert Phone Number] |
| Principal Investigator | [Insert Phone Number] |
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it:
-
Don the appropriate PPE.
-
Contain the spill using an appropriate absorbent material.
-
Collect the absorbed material in a labeled hazardous waste container.
-
-
If the spill is large or you are not comfortable cleaning it up, contact EH&S immediately.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
